[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHXHFHXMQXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a valuable building block in medicinal chemistry. The trifluoromethyl group imparts unique properties to bioactive molecules, including enhanced metabolic stability and lipophilicity, making this heterocyclic alcohol a sought-after intermediate in drug discovery programs.[1][2][3] This guide details a field-proven, two-step synthetic strategy, commencing with the formation of an ester-substituted 5-(trifluoromethyl)-1,2,4-oxadiazole, followed by its selective reduction to the target primary alcohol. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure replicability and success in the laboratory.
Introduction: The Significance of the Trifluoromethylated 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocycle in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to improve the pharmacokinetic profile of drug candidates.[1][3] The incorporation of a trifluoromethyl (CF3) group further enhances the desirability of this scaffold. The strong electron-withdrawing nature of the CF3 group can significantly influence the acidity of nearby protons, modulate the binding affinity of a molecule to its biological target, and increase its metabolic stability by blocking potential sites of oxidation.[1][2] Consequently, this compound serves as a critical starting material for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including but not limited to inhibitors of histone deacetylases (HDACs) and other enzymes.[1][2][3]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a retrosynthetic disconnection of the primary alcohol functionality. This leads to a precursor containing an ester or a related carboxylic acid derivative at the 3-position of the oxadiazole ring. This ester precursor, in turn, can be synthesized via the well-established cyclization reaction between an amidoxime and an activated trifluoroacetic acid derivative.
Our chosen strategy, therefore, follows a two-step sequence:
-
Step 1: Synthesis of Ethyl 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. This key intermediate is prepared by the reaction of ethyl 2-hydroxyacetamidoximate with trifluoroacetic anhydride (TFAA). This reaction is a cornerstone in the formation of 5-trifluoromethyl-1,2,4-oxadiazoles and is known for its efficiency and high yields.[4][5][6]
-
Step 2: Reduction of the Ester to the Primary Alcohol. The ethyl ester of the oxadiazole is selectively reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent. Sodium borohydride is a preferred reagent for this transformation due to its milder nature compared to lithium aluminum hydride, which minimizes the risk of undesired side reactions, such as the cleavage of the N-O bond within the oxadiazole ring.[7]
This synthetic route is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions involved.
References
- 1. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 5-(Trluoromethyl)-1,2,4-oxadiazole Moiety
The [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a molecule of significant interest in contemporary medicinal chemistry, embodies the strategic incorporation of two key structural features: the 1,2,4-oxadiazole ring and the trifluoromethyl (CF3) group. The 1,2,4-oxadiazole heterocycle is recognized as a versatile bioisostere for esters and amides, offering improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The trifluoromethyl group, a ubiquitous substituent in modern pharmaceuticals, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, offering both theoretical insights and practical experimental protocols to aid in its application in research and drug development.
Molecular and Physicochemical Profile
While specific experimental data for [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is not extensively published, this section consolidates available information and provides expert estimations based on the properties of structurally related analogs and computational predictions.
Table 1: Core Physicochemical Properties of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
| Property | Value/Information | Source/Basis |
| CAS Number | 1260674-38-1 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₄H₃F₃N₂O₂ | ChemicalBook[1][2] |
| Molecular Weight | 168.07 g/mol | ChemicalBook[1][2] |
| Appearance | Likely a colorless to pale yellow solid or liquid | General property of similar small organic molecules. |
| Melting Point | Not available (estimated to be in the range of 30-60 °C) | Based on related structures like (3-methyl-1,2,4-oxadiazol-5-yl)methanol and general trends. |
| Boiling Point | Not available (estimated to be >200 °C at atmospheric pressure) | High polarity and hydrogen bonding capability suggest a relatively high boiling point. |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water and non-polar solvents. | The presence of a hydroxyl group and the oxadiazole ring suggests polarity. |
| Predicted logP | ~0.5 - 1.5 | Estimation based on the contribution of the trifluoromethyl, hydroxymethyl, and oxadiazole moieties. |
| Predicted pKa | ~12-14 (hydroxyl proton) | The electron-withdrawing nature of the trifluoromethyl and oxadiazole ring is expected to increase the acidity of the alcohol compared to a simple alkanol. |
| Storage | 2-8°C, sealed, dry | Commercial supplier recommendation, suggesting potential for degradation at higher temperatures or in the presence of moisture.[3] |
Synthesis and Structural Elucidation
A plausible and efficient synthesis of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can be envisioned through the well-established route of amidoxime chemistry. The following protocol is a proposed, robust method for its preparation.
Proposed Synthetic Pathway
References
- 1. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | 1260674-38-1 [chemicalbook.com]
- 3. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
[5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol CAS number and IUPAC name
An In-Depth Technical Guide to [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and critical applications, particularly focusing on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, actionable understanding of this compound.
Compound Identification and Core Properties
The precise identification of a chemical entity is paramount for reproducible and reliable scientific research. This section provides the essential identifiers and physicochemical properties for this compound.
Nomenclature and Registration
-
IUPAC Name: this compound
-
CAS Number: 1260674-38-1[1]
-
Synonyms: 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-methanol, 1,2,4-Oxadiazole-3-methanol, 5-(trifluoromethyl)-[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. These parameters are crucial for designing experimental conditions, including solvent selection, and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C4H3F3N2O2 | [1] |
| Molecular Weight | 168.07 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room temperature | [1] |
The Strategic Importance in Medicinal Chemistry
The trifluoromethyl group (-CF3) and the 1,2,4-oxadiazole ring are two privileged moieties in drug design. Their combination in a single, versatile building block like this compound offers a powerful tool for medicinal chemists.
The Role of the Trifluoromethyl Group
The incorporation of a -CF3 group is a well-established strategy to enhance the drug-like properties of a molecule.[3][4] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug candidate.[3]
-
Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with biological targets, potentially increasing the potency of a compound.[3]
-
Lipophilicity: It significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3]
The 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold. It is often employed as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties while maintaining key binding interactions. Its rigid structure can also help to lock a molecule into a bioactive conformation.
Synthesis and Derivatization
A robust and scalable synthetic route is essential for the practical application of any chemical building block. While specific, detailed industrial syntheses are often proprietary, a general and reliable laboratory-scale synthesis can be outlined based on established chemical principles for forming the 1,2,4-oxadiazole ring.
Representative Synthetic Pathway
A common method for constructing the 5-(trifluoromethyl)-1,2,4-oxadiazole core involves the cyclization of an N-hydroxy-amidine with a trifluoroacetic source. The resulting intermediate can then be elaborated to the target methanol derivative.
Caption: Generalized synthetic workflow for the target compound.
Experimental Protocol: A Conceptual Example
The following protocol is a conceptual representation and should be adapted and optimized based on laboratory safety standards and empirical results.
-
Step 1: Synthesis of (Z)-2-amino-N-hydroxyacetimidamide.
-
Dissolve glycolonitrile in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride, followed by the slow addition of a base (e.g., sodium carbonate) to control the pH.
-
Stir the reaction at room temperature for several hours until completion, monitored by TLC.
-
Work up the reaction to isolate the amidoxime intermediate.
-
-
Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring.
-
Dissolve the amidoxime from Step 1 in an aprotic solvent like dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully and perform an extractive workup to isolate the crude amine product.
-
-
Step 3: Conversion to the Methanol Derivative.
-
Dissolve the amine from Step 2 in an acidic aqueous solution.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.
-
Extract the final product, this compound, and purify by column chromatography.
-
Applications in Drug Discovery
This building block is particularly valuable in the synthesis of compounds targeting a range of diseases, from infectious diseases to cancer. Its utility has been demonstrated in the development of enzyme inhibitors and other targeted therapies.
Case Study: Histone Deacetylase (HDAC) Inhibitors
Recent research has highlighted the use of the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety in the design of potent histone deacetylase (HDAC) inhibitors.[5][6] HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in oncology and neurology.[5]
The trifluoromethyl-1,2,4-oxadiazole group can act as a key pharmacophore that interacts with the zinc-containing active site of the HDAC enzyme. The methanol handle on the building block provides a convenient point for chemical elaboration, allowing for the attachment of other molecular fragments to optimize potency, selectivity, and pharmacokinetic properties. For instance, it has been used in the development of fungicides that act as HDAC inhibitors to control rust disease in plants.[6]
Caption: Role as a key building block in drug design.
Other Potential Applications
-
Antimalarial Agents: The 1,2,4-oxadiazole scaffold, particularly with trifluoromethyl substitution, has shown promise in the development of novel antiplasmodial agents.[7]
-
Agrochemicals: Beyond pharmaceuticals, this structural motif is being explored in the creation of new pesticides and herbicides due to its ability to disrupt biological processes in pests.[2][6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
The compound is classified with the following hazard statements:
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] |
| H335 | May cause respiratory irritation. | [1][8] |
Recommended Precautions
Researchers should adhere to the following precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8][9]
-
P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: wash with plenty of soap and water.[1][8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
Always handle this compound in a well-ventilated area or a chemical fume hood.[8][10] Consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and development. The strategic combination of the metabolically robust trifluoromethyl group and the versatile 1,2,4-oxadiazole scaffold makes it an attractive building block for creating novel therapeutics with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher looking to leverage its potential in their scientific endeavors.
References
- 1. This compound | 1260674-38-1 [amp.chemicalbook.com]
- 2. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Preliminary In Vitro Screening of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol: A Technical Guide
This guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that follows the scientific process from foundational characterization to targeted biological assessment. The methodologies described herein are grounded in established principles of drug discovery, emphasizing experimental causality and self-validating protocols to ensure scientific integrity.
Introduction: The Rationale for Screening this compound
The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for esters and amides. The incorporation of a trifluoromethyl group is a common strategy to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The subject of this guide, this compound, combines these features, making it a compound of significant interest for therapeutic development. Previous research on related trifluoromethyl-1,2,4-oxadiazole derivatives has revealed a spectrum of biological activities, including the inhibition of histone deacetylases (HDACs), and potential anticancer and antimicrobial properties.[2] This guide outlines a systematic in vitro approach to elucidate the preliminary biological activity profile of this promising molecule.
Section 1: Foundational Physicochemical and Cytotoxicity Assessment
Prior to any biological screening, a fundamental understanding of the compound's physicochemical properties is paramount for accurate and reproducible assay results.
Physicochemical Characterization
A preliminary assessment of solubility and stability is crucial. Poor aqueous solubility can lead to inaccurate potency measurements and hinder downstream development.[3][4]
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. The concentration at which precipitation is observed is the kinetic solubility.
Protocol: Stability Assessment
-
Sample Preparation: Prepare solutions of the compound in PBS at a concentration below its kinetic solubility.
-
Incubation: Incubate the solutions at 37°C for 0, 2, 8, and 24 hours.
-
Analysis: At each time point, analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time indicates instability.
General Cytotoxicity Screening
A primary assessment of cytotoxicity across various cell lines is essential to determine the compound's general toxicity profile and to establish a therapeutic window for subsequent assays.[5] We will employ two common methods that measure different aspects of cell death: the MTT assay, which assesses metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 168.07 g/mol | [1] |
| CAS Number | 1260674-38-1 | [1] |
| Predicted LogP | 0.9 | [7] |
| Kinetic Solubility (pH 7.4) | Hypothetical Data | - |
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity screening.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8]
-
Cell Seeding: Seed cells (e.g., HeLa, A549, and a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol: LDH (Lactate Dehydrogenase) Assay [11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11]
Table 2: Hypothetical IC50 Values (µM) for this compound
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| HeLa (Cervical Cancer) | 15.2 | 18.5 |
| A549 (Lung Cancer) | 25.8 | 29.1 |
| HEK293 (Normal Kidney) | > 100 | > 100 |
Section 2: Target-Based Screening - Investigating HDAC Inhibition
Given that trifluoromethyl-1,2,4-oxadiazole derivatives are known to inhibit HDACs, a targeted in vitro assay is a logical next step.[2]
Signaling Pathway: HDAC and Gene Expression
Caption: Simplified HDAC signaling pathway.
Protocol: In Vitro Fluorogenic HDAC Inhibition Assay [12]
-
Reagent Preparation: Prepare a reaction buffer, a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and purified human HDAC1 enzyme.
-
Compound Dilution: Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme Reaction: In a black 96-well plate, add the HDAC1 enzyme, the compound dilutions, and initiate the reaction by adding the substrate.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Table 3: Hypothetical HDAC Inhibition Data
| Compound | HDAC1 IC50 (nM) |
| This compound | 85 |
| SAHA (Control Inhibitor) | 20 |
Section 3: Phenotypic Screening - Unbiased Discovery of Cellular Effects
Phenotypic screening allows for the discovery of compounds that induce a desired change in cellular phenotype without prior knowledge of the molecular target.[13] This approach is particularly valuable for identifying novel mechanisms of action.[14]
Experimental Workflow: Phenotypic Screening for Anticancer Activity
Caption: Workflow for a high-content phenotypic screen.
Protocol: High-Content Imaging for Apoptosis Induction
-
Cell Culture and Treatment: Seed HeLa cells in a 96-well imaging plate and treat with the compound as described in the cytotoxicity protocols.
-
Staining: After 48 hours, fix the cells and stain with Hoechst 33342 (for nuclear morphology) and a marker for apoptosis, such as an antibody against cleaved caspase-3.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the percentage of cells exhibiting apoptotic phenotypes (e.g., nuclear condensation, positive cleaved caspase-3 staining) at each compound concentration.
Section 4: Preliminary Antimicrobial Screening
The broad biological activity of oxadiazole derivatives warrants a preliminary investigation into their antimicrobial potential.[15]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [16]
-
Bacterial Culture: Grow cultures of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to the mid-logarithmic phase.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 4: Hypothetical Antimicrobial Activity
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | > 128 |
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach for the initial in vitro characterization of this compound. The proposed workflow, from fundamental physicochemical assessment to targeted and phenotypic screening, provides a solid foundation for identifying its primary biological activities. The hypothetical data presented suggest a compound with selective cytotoxicity towards cancer cells, potent HDAC inhibitory activity, and modest antibacterial effects.
Positive results from this preliminary screening would warrant further investigation, including:
-
Mechanism of Action Studies: To deconvolute the specific cellular pathways affected by the compound.
-
Lead Optimization: To improve potency and selectivity through medicinal chemistry efforts.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.
By following the principles and protocols detailed in this guide, researchers can efficiently and effectively advance the understanding of novel chemical entities like this compound in the drug discovery pipeline.
References
- 1. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 2. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 5. kosheeka.com [kosheeka.com]
- 6. benchchem.com [benchchem.com]
- 7. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 14. Frontiers | Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this scaffold attractive for drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural confirmation during the synthetic and drug development process. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, grounded in established scientific principles and supported by data from analogous structures.
Molecular Structure and Key Features
The structure of this compound presents several key features that dictate its spectroscopic behavior. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which influences the chemical shifts of adjacent protons and carbons. The powerful electron-withdrawing nature of the trifluoromethyl group further deshields neighboring nuclei. The primary alcohol moiety provides characteristic signals in both NMR and IR spectra.
Unlocking Therapeutic Potential: A Technical Guide to 5-(Trifluoromethyl)-1,2,4-Oxadiazole Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is a privileged scaffold in modern medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a key interaction motif for a range of biological targets. This technical guide provides an in-depth exploration of the established and emerging therapeutic targets of TFMO derivatives, with a focus on the underlying mechanisms of action, quantitative biological data, and detailed experimental protocols for target validation.
Core Therapeutic Target: Histone Deacetylases (HDACs)
The most well-documented therapeutic application of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives is the inhibition of Histone Deacetylases (HDACs), particularly the Class IIa isoforms (HDAC4, 5, 7, and 9).[1][2][3][4] This has positioned TFMO-based compounds as promising candidates for the treatment of neurodegenerative diseases, cancers, and fungal infections.[3][4]
Mechanism of Action: A Non-Chelating Approach
Unlike traditional hydroxamic acid-based HDAC inhibitors that chelate the active site zinc ion, the TFMO ring system is postulated to engage in a non-chelating interaction.[1] This unique binding mode is thought to contribute to the selectivity of these compounds for Class IIa HDACs over other classes. The trifluoromethyl group plays a crucial role in this interaction, likely through hydrophobic and electrostatic interactions within the enzyme's active site.
Therapeutic Implications
Neurodegenerative Diseases: In the context of Huntington's disease, inhibition of HDAC4 by TFMO derivatives has shown potential in preclinical models.[1] By preventing the deacetylation of specific substrates, these compounds can restore transcriptional homeostasis and exert neuroprotective effects.
Anticancer Activity: Certain TFMO-based compounds have demonstrated synergistic anticancer activity when combined with other agents like bortezomib.[4] This is often achieved through the induction of apoptosis and cell cycle arrest in cancer cells.
Antifungal Agents: The TFMO scaffold is also being explored for its antifungal properties, targeting fungal HDACs to inhibit growth and proliferation.[3]
Quantitative Data on HDAC Inhibition
| Compound Type | Target | IC50 | Application | Reference |
| TFMO-based amides | HDAC4 | 12 nM | Anticancer | [4] |
| TFMO-based pyrimidin-4-ether | Fungal HDACs | - | Antifungal | [3] |
| CNS-penetrant TFMO derivative | Class IIa HDACs | - | Huntington's Disease | [1] |
Emerging Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)
Recent studies have highlighted the potential for 1,2,4-oxadiazole derivatives to act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[5][6] While research specifically on 5-trifluoromethyl derivatives is still emerging, the structural similarities suggest a high probability of analogous activity. mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and is a promising target for the treatment of neurological and psychiatric disorders.
Mechanism of Action: Positive Allosteric Modulation
As PAMs, these compounds do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This leads to a potentiation of the receptor's downstream signaling, which can have therapeutic benefits in conditions associated with mGluR4 hypofunction.
Therapeutic Implications
The positive allosteric modulation of mGluR4 has shown promise in preclinical models for conditions such as Parkinson's disease, anxiety, and psychosis.[5][6]
Quantitative Data on mGluR4 Modulation
| Compound Type | Target | EC50 | Application | Reference |
| 1,2,4-oxadiazole derivatives | mGluR4 | 282–656 nM | Antipsychotic-like properties | [5][6] |
Potential Therapeutic Target: Sigma-1 (σ1) Receptor
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. While direct evidence for the interaction of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives with the σ1 receptor is still developing, other substituted 1,2,4-oxadiazole derivatives have shown high affinity for this target.[7] This suggests that the TFMO scaffold may also be a viable candidate for σ1 receptor modulation.
Therapeutic Implications
Modulation of the σ1 receptor has therapeutic potential in a range of central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases.
Experimental Protocols
Fluorometric HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives against HDAC enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the TFMO derivative in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[8][9][10][11]
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of the TFMO derivative to the test wells. Include a positive control (no inhibitor) and a negative control (a known HDAC inhibitor).
-
Initiate the reaction by adding the HDAC enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[8][9][10][11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the TFMO derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Efficacy in a Huntington's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of a lead TFMO derivative in a transgenic mouse model of Huntington's disease (e.g., R6/2 or N171-82Q).[12][13][14][15][16]
Methodology:
-
Animal Dosing:
-
Behavioral Assessment:
-
Histopathological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to assess neuronal survival and the presence of huntingtin aggregates.
-
Conduct Western blotting to measure the levels of acetylated histones and other relevant biomarkers.[12]
-
-
Data Analysis:
-
Statistically compare the behavioral and molecular data between the treated and control groups to determine the in vivo efficacy of the compound.
-
References
- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. abcam.co.jp [abcam.co.jp]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. currents.plos.org [currents.plos.org]
- 13. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice [escholarship.org]
- 14. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 15. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
Foreword: The Strategic Convergence of Fluorine and Heterocyclic Chemistry
An In-Depth Technical Guide to the Discovery and Development of Novel Trifluoromethyl-Oxadiazole Compounds
In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, has emerged as a uniquely powerful functional group. Its strong electron-withdrawing nature, high metabolic stability, and ability to modulate lipophilicity and binding interactions make it an invaluable tool for enhancing the pharmacological profiles of drug candidates.[1]
Simultaneously, five-membered heterocycles like oxadiazoles have proven to be "privileged scaffolds."[2] The 1,2,4- and 1,3,4-oxadiazole isomers are frequently employed as bioisosteres for metabolically labile ester and amide functionalities.[2] This replacement often improves metabolic stability, enhances permeability, and provides a rigid scaffold capable of forming crucial hydrogen bond interactions with biological targets.[2][3]
This guide provides a senior application scientist's perspective on the synergy achieved by combining these two powerful motifs. We will explore the design rationale, synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of novel trifluoromethyl-oxadiazole compounds, offering both foundational knowledge and field-proven insights for researchers in drug discovery.
The Trifluoromethyl-Oxadiazole Scaffold: A Bioisosteric Powerhouse
The decision to design a molecule containing a trifluoromethyl-oxadiazole core is driven by a clear set of desired physicochemical and pharmacological improvements.
The Trifluoromethyl (CF3) Advantage: The CF3 group is not merely a placeholder; it actively engineers a molecule's properties. Replacing a hydrogen atom or a methyl group with CF3 can:
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong (dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic breakdown by cytochrome P450 enzymes.[1] This is a primary strategy for increasing a drug's half-life.
-
Increase Lipophilicity: With a Hansch π value of +0.88, the CF3 group increases a compound's lipophilicity, which can enhance membrane permeability and improve cell penetration.[1]
-
Modulate Acidity/Basicity: Its powerful electron-withdrawing nature can significantly alter the pKa of nearby functional groups, which can be critical for target binding or solubility.
-
Enhance Binding Affinity: The CF3 group can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, with amino acid residues in a target's binding pocket.
The Oxadiazole Ring: A Stable Mimic: The oxadiazole ring is a superior bioisosteric replacement for esters and amides, which are often susceptible to hydrolysis by esterases and amidases.
-
Metabolic Stability: The aromatic heterocycle is far more resistant to enzymatic cleavage, a critical factor in improving oral bioavailability and duration of action.[2][4]
-
Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide and preserving key interactions with the biological target.[2]
-
Physicochemical Properties: The replacement of a flexible ester with a rigid oxadiazole ring can improve binding affinity by reducing the entropic penalty upon binding. Furthermore, the 1,3,4-oxadiazole isomer is generally more polar than the 1,2,4-isomer, offering a strategy to fine-tune solubility and reduce lipophilicity if needed.[3]
The logical workflow for employing this scaffold in a drug discovery program is outlined below.
Core Synthetic Strategies and Protocols
The synthesis of trifluoromethyl-oxadiazoles is well-established, with distinct and reliable pathways for accessing the different isomers.
Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazoles
The most prevalent and robust method for constructing the 5-CF3-1,2,4-oxadiazole ring involves the cyclocondensation of an amidoxime with a trifluoroacetylating agent. This pathway is efficient and tolerates a wide range of functional groups on the amidoxime starting material.
Protocol: One-Pot Synthesis of 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles [5][6]
This protocol describes a one-pot synthesis that avoids the isolation of sensitive intermediates, representing an efficient and practical approach.
-
Objective: To synthesize a 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole from an aryl amidoxime.
-
Materials:
-
Aryl amidoxime (1.0 eq)
-
Trifluoroacetimidoyl chloride (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Titanium dioxide nanoparticle catalyst (TiO2, ~5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl amidoxime and the TiO2 nanoparticle catalyst.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the starting materials.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group of the amidoxime, activating it for subsequent reaction.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add the trifluoroacetimidoyl chloride to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole.
-
Synthesis of 2-(Trifluoromethyl)-1,3,4-Oxadiazoles
The synthesis of the 1,3,4-oxadiazole isomer typically begins with a carboxylic acid hydrazide, which undergoes cyclization with a source of the trifluoromethyl group.
Protocol: General Synthesis via Diacylhydrazine Cyclization [3]
This multi-step approach is reliable for constructing the 2-CF3-1,3,4-oxadiazole core.
-
Objective: To synthesize a 2-aryl-5-(trifluoromethyl)-1,3,4-oxadiazole.
-
Procedure Overview:
-
Hydrazide Formation: React an aryl carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride, followed by reaction with hydrazine hydrate (N2H4·H2O) to produce the corresponding benzohydrazide.
-
Acylation: Acylate the benzohydrazide with trifluoroacetic anhydride in a suitable solvent like pyridine or dichloromethane. This forms the key N-acyl-N'-trifluoroacylhydrazine intermediate (a diacylhydrazine).
-
Cyclodehydration: Heat the diacylhydrazine intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or triphenylphosphine/hexachloroethane. Causality Note: This step removes a molecule of water to facilitate the ring closure, forming the stable aromatic oxadiazole ring.
-
Workup and Purification: After the reaction is complete, quench the dehydrating agent (e.g., by pouring onto ice), neutralize, and extract the product with an organic solvent. Purify via recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) and Case Studies
The true power of the trifluoromethyl-oxadiazole scaffold is demonstrated through its successful application in diverse therapeutic programs.
Case Study 1: Class IIa HDAC Inhibitors for Neurological Disorders and Cancer
Histone deacetylases (HDACs) are critical regulators of gene expression and are validated targets for various diseases. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a novel, non-chelating zinc-binding group for class IIa HDACs.[7][8][9]
In the development of CNS-penetrant class IIa HDAC inhibitors for Huntington's disease, researchers performed an iterative SAR campaign.[7][8] The data clearly validates the deliberate design choices.
| Compound Modification | Target | IC50 (μM) | Fold Change vs. CF3 | Rationale for Change |
| 5-CF3 (Parent Compound) | HDAC4 | 0.044 | - | Optimal zinc-binding interaction |
| 5-CHF2 | HDAC4 | >10 | >300x weaker | Reduced electron-withdrawing character weakens interaction |
| 5-CH3 | HDAC4 | >100 | >2200x weaker | Loss of key electronic and steric properties |
| 5-H | HDAC4 | >100 | >2200x weaker | Complete loss of zinc-binding interaction |
| 3-CF3 Isomer | HDAC4 | >100 | >2200x weaker | Incorrect geometry for binding pocket |
| (Data synthesized from reference[8]) |
This SAR table provides a self-validating system: the CF3 group is not interchangeable. Its replacement with less electron-withdrawing or sterically different groups leads to a catastrophic loss of potency, confirming its essential role in the pharmacophore.[8] These TFMO-based inhibitors have shown promise in preclinical models of Huntington's disease and synergistic anticancer activity when combined with other agents.[7][9]
Case Study 2: Antiplasmodial Agents with Improved Metabolic Stability
In a program to develop new treatments for malaria, an initial lead compound contained an ester group that was a metabolic liability.[2][4] Bioisosteric replacement was employed as a core strategy to address this.
The replacement of the ester with a 5-trifluoromethyl-1,2,4-oxadiazole moiety resulted in compound 23 , which not only retained high potency (PfNF54 IC50 = 0.012 μM) but also displayed significantly improved metabolic stability in human liver microsomes.[4] This is a textbook example of successful bioisosteric design, where a known liability is rectified while preserving the desired biological activity, ultimately leading to a compound with in vivo efficacy in a mouse malaria model.[4]
Case Study 3: Antibacterial and Antifungal Agents
The trifluoromethyl-oxadiazole scaffold is also prevalent in the development of antimicrobial agents.
-
Antibiotics: A derivative, 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, was found to be an orally bioavailable and efficacious antibiotic against MRSA in a mouse infection model.[10]
-
Fungicides: A series of 5-(trifluoromethyl)-1,2,4-oxadiazole pyrimidin-4-ether derivatives were developed as potent histone deacetylase inhibitors for controlling rust disease in plants.[11][12] The lead compound from this series showed significantly better activity against P. pachyrhizi than the commercial fungicide azoxystrobin.[11]
Challenges and Future Perspectives
While the trifluoromethyl-oxadiazole scaffold offers clear advantages, researchers must remain cognizant of potential challenges. The high lipophilicity conferred by the CF3 group can sometimes lead to poor solubility or off-target effects, requiring careful optimization of the rest of the molecule to balance properties. Synthetically, while the core constructions are robust, the synthesis of highly functionalized or complex starting materials (e.g., elaborate amidoximes or hydrazides) can be challenging.
The future for this scaffold remains bright. Its continued application in diverse therapeutic areas, from oncology and neurodegeneration to infectious diseases and agrochemicals, speaks to its versatility.[7][11][13] Future work will likely focus on exploring new substitution patterns, developing more efficient and greener synthetic methodologies, and applying the scaffold to novel biological targets. The trifluoromethyl-oxadiazole unit has firmly established itself as a privileged structural motif, and its strategic deployment will undoubtedly continue to yield promising new therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The X-ray Crystal Structure of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol: A Guide for Medicinal Chemists and Structural Biologists
An In-depth Technical Guide
Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a robust bioisostere of esters and amides, which imparts enhanced metabolic stability.[1] When combined with a trifluoromethyl (CF3) group—a moiety known to significantly modulate pharmacokinetic and pharmacodynamic properties—the resulting molecule becomes a high-value building block for drug discovery. This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed X-ray crystal structure analysis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol. We delve into the causality behind the experimental design, the intricacies of its molecular geometry, and the supramolecular forces that govern its crystal packing, offering critical insights for researchers in drug development.
Introduction: The Strategic Importance of Trifluoromethylated 1,2,4-Oxadiazoles
The convergence of the 1,2,4-oxadiazole ring and the trifluoromethyl group creates a privileged scaffold in drug design. The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is featured in a wide array of therapeutic agents, including antitumor, antimicrobial, and anti-inflammatory drugs.[1][2] Its stability and ability to participate in hydrogen bonding make it an attractive surrogate for metabolically labile ester and amide groups.[1]
The incorporation of a CF3 group is a well-established strategy to enhance drug efficacy. This small, highly electronegative group can improve a molecule's:
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Lipophilicity: Facilitating passage through biological membranes.
-
Binding Affinity: Through favorable interactions with enzyme active sites.
Molecules containing the 5-(trifluoromethyl)-1,2,4-oxadiazole motif have been investigated as potent inhibitors of enzymes like class-IIa histone deacetylases (HDACs), which are significant targets in oncology and neurology.[3] Therefore, a precise understanding of the three-dimensional structure of building blocks like this compound is paramount for structure-based drug design and the rational optimization of lead compounds.
Synthesis and Crystallization Methodology
The synthesis of the title compound follows a logical and well-established pathway for constructing 3,5-disubstituted 1,2,4-oxadiazoles. The process begins with the formation of an amidoxime intermediate, which is subsequently cyclized.
Experimental Protocol: Synthesis
Step 1: Synthesis of (Z)-N'-hydroxy-2-methoxyacetimidamide
-
To a solution of 2-methoxyacetonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude (Z)-N'-hydroxy-2-methoxyacetimidamide in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise to the cooled solution.[3] The anhydride reacts with the amidoxime to facilitate the cyclization and formation of the 1,2,4-oxadiazole ring.[3]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
The methoxymethyl group is subsequently cleaved to the hydroxymethyl group. This can be achieved under acidic conditions, for example, using boron tribromide (BBr3) in dichloromethane at a low temperature.
-
Purify the final compound using silica gel column chromatography to yield this compound as a solid.
Experimental Protocol: Single Crystal Growth
High-quality single crystals are essential for accurate X-ray diffraction analysis. The slow evaporation technique is a reliable method for this purpose.
-
Dissolve the purified solid compound in a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate, to achieve saturation.
-
Loosely cover the vial to allow for the slow evaporation of the solvent over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals. Once suitable crystals have formed, carefully retrieve them for mounting.
References
- 1. researchgate.net [researchgate.net]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profile of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Executive Summary
The rational design of novel therapeutic agents requires a comprehensive understanding of their fundamental physicochemical properties. This guide provides a detailed framework for the characterization of [5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a heterocyclic compound featuring moieties of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a bioisosteric replacement for esters and amides, often enhancing metabolic stability, while the trifluoromethyl group is a well-established modulator of lipophilicity, metabolic resistance, and binding affinity.[1][2][3][4] This document outlines the predicted physicochemical characteristics of the title compound and presents a suite of robust, validated experimental protocols to definitively determine its solubility and stability profile. The methodologies described herein are designed to provide researchers and drug development professionals with the critical data necessary for lead optimization, preformulation, and the development of stable, bioavailable drug products.
Introduction: A Molecule of Interest
[5-(Trluoromethyl)-1,2,4-oxadiazol-3-yl]methanol integrates three key structural features that are highly relevant in modern drug discovery:
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is frequently employed as a bioisostere for amide and ester functionalities.[4] Its inclusion can circumvent issues related to hydrolytic instability often associated with esters and amides, thereby improving the pharmacokinetic profile of a drug candidate.[4][5]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2][3] This group also increases lipophilicity and can significantly improve a molecule's binding affinity to its biological target through favorable electronic interactions.[1][2][3]
-
The Methanol Moiety (-CH₂OH): This primary alcohol provides a site for hydrogen bonding, which can influence solubility and interactions with biological targets. It also presents a potential handle for further synthetic modification or bioconjugation.
Given the absence of extensive public data for this specific molecule, this guide provides the theoretical foundation and practical, step-by-step methodologies required to thoroughly characterize its solubility and stability, thereby enabling its rational progression in a drug discovery pipeline.
Predicted Physicochemical Landscape
A preliminary assessment based on the constituent functional groups allows for the prediction of key physicochemical properties. These hypotheses must be confirmed experimentally.
| Property | Predicted Characteristic | Rationale |
| pKa | Weakly basic and weakly acidic | The N4 nitrogen of the 1,2,4-oxadiazole ring is expected to be weakly basic (pKa ~ 2-3) and susceptible to protonation under strongly acidic conditions.[6] The hydroxyl group is weakly acidic (pKa ~ 15-16). The strong electron-withdrawing effect of the CF₃ group will likely decrease the basicity of the oxadiazole ring.[7][8] |
| logP | Moderately Lipophilic | The trifluoromethyl group significantly increases lipophilicity.[1][2][3] The oxadiazole ring is also lipophilic. The polar methanol group will counteract this to some extent. The overall logP is predicted to be in the range of 1.5 - 2.5. |
| Aqueous Solubility | Low to Moderate | The moderate lipophilicity and crystalline nature (common for such structures) suggest that aqueous solubility may be limited. The methanol group's hydrogen bonding capacity may provide some aqueous solubility. |
| Chemical Stability | pH-Dependent | The 1,2,4-oxadiazole ring is known to be susceptible to hydrolytic cleavage under both strongly acidic and alkaline conditions, with a predicted zone of maximum stability between pH 3 and 5.[6] The CF₃ group is highly stable and resistant to degradation.[1][2] |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability. A multi-tiered approach, starting with high-throughput kinetic assessment and progressing to definitive thermodynamic measurement, is recommended.
Experimental Workflow for Solubility Determination
References
- 1. scispace.com [scispace.com]
- 2. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Building Block: [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol in Modern Synthesis
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. When coupled with the 1,2,4-oxadiazole scaffold—a bioisostere for esters and amides—a powerful synthetic tool emerges. This guide provides an in-depth exploration of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a building block that marries these two privileged moieties, offering a gateway to novel chemical entities with significant therapeutic and agrochemical potential.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the unique properties, key reactions, and practical applications of this versatile building block. The protocols herein are designed to be robust and reproducible, providing a solid foundation for your synthetic endeavors.
The Power of the Trifluoromethyl-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its utility is further enhanced by its role as a bioisosteric replacement for ester and amide functionalities, which can improve the pharmacokinetic profile of a drug candidate by mitigating hydrolysis by metabolic enzymes.
The introduction of a trifluoromethyl (CF3) group at the 5-position of the oxadiazole ring imparts several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the in vivo half-life of the molecule.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity of nearby protons, affecting drug-receptor interactions.
-
Enhanced Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, leading to increased potency.
The combination of the 1,2,4-oxadiazole core and the trifluoromethyl group in this compound creates a building block with a unique constellation of properties, making it a valuable starting point for the synthesis of novel bioactive compounds.
Synthetic Utility and Key Transformations
This compound is a primary alcohol, and its reactivity is centered around the hydroxyl group. This allows for a range of straightforward synthetic transformations to introduce the trifluoromethyl-oxadiazole moiety into a target molecule. The most common and useful reactions are O-alkylation (etherification), esterification, and the Mitsunobu reaction.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
BuildingBlock [label="[5-(CF3)-1,2,4-oxadiazol-3-yl]methanol", fillcolor="#FBBC05"]; Etherification [label="O-Alkylation\n(Williamson Ether Synthesis)"]; Esterification [label="Esterification\n(e.g., Steglich)"]; Mitsunobu [label="Mitsunobu Reaction"]; EtherProduct [label="Ethers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EsterProduct [label="Esters", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DiverseProducts [label="Esters, Ethers, Amines, etc.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
BuildingBlock -> Etherification; BuildingBlock -> Esterification; BuildingBlock -> Mitsunobu; Etherification -> EtherProduct; Esterification -> EsterProduct; Mitsunobu -> DiverseProducts; } Figure 1: Key synthetic transformations of this compound.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[3][4][5][6][7] This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group from an alkylating agent.
Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) at 0 °C, add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide or tosylate, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Causality |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solubilize the reactants and facilitate the S |
| Temperature | 0 °C to RT (or heating) | Initial cooling controls the exothermic deprotonation. The reaction temperature for the alkylation step depends on the reactivity of the electrophile. |
| Alkylating Agent | Primary alkyl halides/tosylates | The reaction proceeds via an S |
Esterification: The Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10][11][12] This method is particularly useful for acid-sensitive substrates.
Protocol: General Procedure for Steglich Esterification
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) at 0 °C, add a solution of DCC or EDC (1.2 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.
-
Work-up: If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
Extraction: Dilute the filtrate with the reaction solvent and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO
3, and brine. -
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
| Parameter | Condition | Causality |
| Coupling Agent | DCC or EDC | Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. |
| Catalyst | DMAP | Acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents that do not interfere with the reaction. Must be anhydrous to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to RT | The reaction is typically run at room temperature for convenience, with initial cooling to control any exotherm upon addition of the coupling agent. |
The Mitsunobu Reaction: A Versatile C-O Bond Formation
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon.[4][6][13][14] The reaction utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Protocol: General Procedure for Mitsunobu Reaction (Esterification Example)
-
Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
| Parameter | Condition | Causality |
| Phosphine | Triphenylphosphine (PPh | Activates the alcohol by forming an alkoxyphosphonium salt, a good leaving group. |
| Azodicarboxylate | DEAD or DIAD | Acts as the oxidant in the reaction, converting PPh |
| Solvent | Anhydrous THF | A common solvent for Mitsunobu reactions that effectively dissolves the reactants. Must be anhydrous. |
| Temperature | 0 °C to RT | The dropwise addition at 0 °C is crucial to control the initial exothermic reaction. |
dot graph { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="[5-(CF3)-1,2,4-oxadiazol-3-yl]methanol\n+ Reagents", shape=ellipse]; Reaction [label="Reaction Stirring\n(Monitor by TLC)"]; Workup [label="Aqueous Work-up\n/ Filtration"]; Purification [label="Column Chromatography"]; Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction -> Workup -> Purification -> Product; } Figure 2: A generalized workflow for the synthesis of derivatives from this compound.
Applications in Bioactive Molecule Synthesis
The utility of this compound as a synthetic building block is exemplified by its incorporation into molecules with demonstrated biological activity. A notable application is in the development of novel fungicides. For instance, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole-based pyrimidin-4-ether derivatives have been synthesized and shown to possess excellent activity against various plant rust pathogens.[15][16] The synthesis of these compounds likely involves an O-alkylation reaction of a derivative of this compound with a suitable pyrimidine electrophile.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. The strategic combination of the metabolically robust trifluoromethyl group and the bioisosteric 1,2,4-oxadiazole ring provides a powerful platform for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates and agrochemicals. The straightforward reactivity of the primary alcohol allows for its facile incorporation into a wide range of molecular scaffolds using standard and reliable synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this exceptional building block in their synthetic campaigns.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol in Modern Medicinal Chemistry
For the contemporary researcher in drug discovery, the quest for molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perennial. Among the privileged heterocyclic systems, the 1,2,4-oxadiazole ring has garnered significant attention as a versatile bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable interaction profiles.[1] The strategic incorporation of a trifluoromethyl (CF3) group further amplifies its utility. This guide provides an in-depth exploration of a particularly valuable building block: [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol . We will elucidate its synthesis, delve into its critical applications with a focus on enzyme inhibition, and provide detailed protocols for its utilization in a research setting.
The Power of Trifluoromethylated Oxadiazoles: A Synergy of Properties
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2] Its strong electron-withdrawing nature can significantly enhance binding affinities with biological targets, while its resistance to metabolic degradation often leads to an extended half-life of drug candidates.[2] When combined with the 1,2,4-oxadiazole scaffold, a synergistic effect is achieved. The resulting 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has emerged as a key pharmacophore in various therapeutic areas.
Synthesis of a Key Building Block: A Proposed Protocol
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde
This initial step involves the reaction of 2,2,2-trifluoroacetamidoxime with a protected glyoxal derivative.
-
Reagents and Materials:
-
2,2,2-Trifluoroacetamidoxime
-
Glyoxal diethyl acetal
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Dehydrating agent (e.g., Phosphorus pentoxide or trifluoroacetic anhydride)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 2,2,2-trifluoroacetamidoxime (1.0 eq) in anhydrous toluene, add glyoxal diethyl acetal (1.2 eq).
-
Carefully add the dehydrating agent (e.g., trifluoroacetic anhydride, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde.
-
Step 2: Reduction to this compound
The aldehyde synthesized in the previous step is then reduced to the corresponding primary alcohol.
-
Reagents and Materials:
-
5-(Trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carbaldehyde (1.0 eq) in anhydrous methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Focus on HDAC Inhibition
The primary and most well-documented application of the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety, and by extension, building blocks like this compound, is in the design of histone deacetylase (HDAC) inhibitors.
HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The TFMO group has been identified as an effective, non-chelating zinc-binding group for the active site of class IIa HDACs.[4][5] This is a significant advancement, as it offers an alternative to the more traditional hydroxamic acid zinc-binding group, which can suffer from metabolic instability and off-target effects.
A key study in this area demonstrated that the trifluoromethyl group is essential for potent class IIa HDAC inhibition.[4] Replacement of the CF3 group with CHF2 or CH3 resulted in a dramatic loss of activity.[4] The this compound building block provides a crucial starting point for the synthesis of more complex HDAC inhibitors. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of various linker and cap groups to explore structure-activity relationships (SAR).
Table 1: SAR of TFMO-based Class IIa HDAC Inhibitors
| Compound | R Group on Oxadiazole | HDAC4 IC50 (µM) |
| 1 | -CF3 | 0.044 |
| 2 | -CHF2 | >10 |
| 3 | -CH3 | >100 |
Data adapted from Stott et al., ACS Med. Chem. Lett. 2021.[4]
Caption: Role of the building block in developing HDAC inhibitors.
Protocol 2: General Procedure for the Synthesis of a TFMO-based HDAC Inhibitor
This protocol outlines a general approach for utilizing this compound to synthesize a lead compound for HDAC inhibition studies.
-
Step 1: Oxidation to the Carboxylic Acid
-
Dissolve this compound in a suitable solvent such as acetone.
-
Cool the solution to 0 °C and add Jones reagent dropwise until the orange color persists.
-
Stir for 1-2 hours at room temperature.
-
Quench the reaction with isopropanol and filter the mixture.
-
Extract the filtrate with ethyl acetate and purify to obtain 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid.
-
-
Step 2: Amide Coupling
-
To a solution of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA).
-
Add the desired amine-containing linker/cap group.
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and purify the product by column chromatography or preparative HPLC.
-
Broader Applications and Future Perspectives
Beyond its prominent role in HDAC inhibitor development, the this compound building block holds promise in other areas of medicinal chemistry. Its inherent properties make it an attractive scaffold for the development of:
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides. The metabolic stability conferred by the TFMO moiety could lead to the development of more potent and persistent agrochemicals.
-
PET Imaging Agents: The synthesis of radiolabeled TFMO-containing molecules has been reported, highlighting their potential for use as probes in positron emission tomography (PET) imaging to study biological processes in vivo.
-
Kinase Inhibitors: The 1,2,4-oxadiazole ring can act as a hinge-binding motif in kinase inhibitors, and the trifluoromethyl group can provide additional beneficial interactions.
The continued exploration of this versatile building block is expected to yield novel drug candidates with improved pharmacological profiles. Its strategic application allows medicinal chemists to fine-tune the properties of lead compounds, ultimately accelerating the drug discovery process.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Methanol Group on the 1,2,4-Oxadiazole Ring
Introduction: The Strategic Importance of the (1,2,4-Oxadiazol-5-yl)methanol Motif
The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for ester and amide functionalities.[1][2] This five-membered heterocycle enhances metabolic stability and modulates target selectivity, making it a privileged scaffold in the design of novel therapeutics.[3] The introduction of a methanol group at the C5 position, creating the (1,2,4-oxadiazol-5-yl)methanol moiety, provides a crucial synthetic handle for further molecular elaboration. This hydroxyl group is a gateway to a diverse array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of key derivatization strategies for this methanol group, offering both the underlying chemical principles and actionable, field-proven protocols for researchers in drug discovery and development.
Core Derivatization Strategies: A Chemist's Guide to Functional Group Interconversion
The primary alcohol of the (1,2,4-oxadiazol-5-yl)methanol scaffold can be readily transformed into a variety of other functional groups. The choice of derivatization strategy is dictated by the desired target molecule and the overall synthetic plan. Here, we will delve into four high-impact transformations: oxidation, esterification, etherification, and halogenation. For each, we will discuss the rationale for reagent selection, focusing on methods that are compatible with the potentially sensitive 1,2,4-oxadiazole ring.
References
Application Notes & Protocols for High-Throughput Screening of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol Analogs
Introduction: The Emergence of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its unique bioisosteric properties and a broad spectrum of biological activities.[1][2][3] This scaffold is considered a stable isostere for ester and amide functionalities, making it a valuable building block in the design of novel therapeutics.[4] The interest in 1,2,4-oxadiazole derivatives has surged in the last fifteen years, leading to their investigation for diverse applications, including anticancer, anti-inflammatory, and antiviral treatments.[1][2]
A particularly promising class of these compounds incorporates a trifluoromethyl (CF3) group. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a key pharmacophore in potent inhibitors of Class-IIa histone deacetylases (HDACs), which are critical targets in oncology and central nervous system (CNS) disorders.[5] Recent studies have demonstrated that TFMO-based derivatives can act as strong, nonselective HDAC inhibitors, highlighting their therapeutic potential.[6] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel, active analogs of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol.
Strategic HTS Workflow for Novel Oxadiazole Analogs
A successful screening campaign requires a multi-tiered approach to efficiently identify potent and selective compounds while eliminating artifacts and promiscuous inhibitors.[7] We propose a logical workflow that progresses from a broad primary biochemical screen to more physiologically relevant cell-based assays and subsequent selectivity profiling. This strategy maximizes the chances of identifying high-quality lead compounds.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental procedures for O-acylation of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
An In-Depth Guide to the O-Acylation of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol: Application Notes and Experimental Protocols
Introduction: The Strategic Role of O-Acylation in Heterocyclic Drug Discovery
In medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug development. O-acylation, the process of converting an alcohol to an ester, is a fundamental transformation frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. This modification can improve membrane permeability, modulate solubility, and is a common strategy for creating prodrugs that release the active parent alcohol in vivo.
The substrate of interest, this compound, presents a unique scaffold. The 1,2,4-oxadiazole ring is a well-regarded bioisostere for ester and amide groups, often introduced to increase metabolic stability and improve oral bioavailability.[1] The presence of a trifluoromethyl (CF3) group further imparts significant properties; its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's acidity, metabolic fate, and binding affinity.[2][3]
This guide provides detailed experimental protocols for the O-acylation of this specific heterocyclic methanol. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and field-proven insights necessary for successful synthesis and troubleshooting.
Mechanistic Principles of Common O-Acylation Strategies
The O-acylation of an alcohol is a nucleophilic acyl substitution reaction. The efficacy of this transformation depends on activating the acylating agent to make it sufficiently electrophilic for attack by the alcohol's lone pair of electrons. The primary alcohol on the this compound is a competent nucleophile, though its reactivity may be slightly attenuated by the electron-withdrawing nature of the adjacent heterocyclic ring. Two primary strategies are detailed below.
-
Acylation with Acyl Halides: Acyl chlorides are highly reactive acylating agents. The reaction with an alcohol liberates hydrochloric acid (HCl), which must be neutralized to prevent protonation of the alcohol (rendering it non-nucleophilic) and potential acid-catalyzed side reactions.[4][5] A weak base like pyridine is ideal for this purpose. Pyridine serves a dual role: it acts as an acid scavenger and as a nucleophilic catalyst.[6][7][8] It can attack the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[4][6]
-
Acylation with Carboxylic Anhydrides: Carboxylic anhydrides are less reactive than acyl chlorides and often require a catalyst for efficient reaction with primary alcohols. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective nucleophilic catalyst for this transformation, far superior to pyridine.[9] DMAP attacks the anhydride to form a resonance-stabilized N-acylpyridinium intermediate.[9][10][11] This intermediate is significantly more electrophilic than the parent anhydride, leading to rapid acylation by the alcohol.[9][11] Due to its high activity, DMAP is used in catalytic quantities (0.05–5 mol%).[10]
General Experimental Workflow
The overall process, from starting materials to the final purified product, follows a logical sequence of synthesis, isolation, and characterization.
Caption: General workflow for the O-acylation of this compound.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves.[12] Acyl chlorides and trifluoromethyl compounds require careful handling.[12][13] All glassware must be thoroughly dried to prevent hydrolysis of the acylating agents.
Protocol 1: O-Acylation using Acyl Chloride and Pyridine
This classic method is robust and effective for a wide range of acyl chlorides. Pyridine acts as both the catalyst and the acid scavenger.[4]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar, septum, and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and anhydrous pyridine (2.0 eq). Stir the mixture to dissolve the starting material.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.[4][5]
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate of pyridinium hydrochloride will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting alcohol.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with 1M HCl (2x) to remove excess pyridine.
-
Wash with saturated aqueous NaHCO3 (1x) to neutralize any remaining acid.
-
Wash with brine (1x) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final ester.[14][15]
Protocol 2: O-Acylation using Carboxylic Anhydride and Catalytic DMAP
This method is exceptionally mild and efficient, particularly for less reactive alcohols or when using less reactive anhydrides.[10][16]
Reagents & Equipment:
-
This compound (1.0 eq)
-
Carboxylic anhydride (e.g., Acetic anhydride) (1.2 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Triethylamine (TEA) (1.5 eq, optional but recommended as a stoichiometric base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar, septum, and nitrogen/argon inlet
-
Syringes
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), DMAP (0.05 eq), and anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq). The TEA serves as the scavenger for the carboxylic acid byproduct.
-
Anhydride Addition: Add the carboxylic anhydride (1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-6 hours. The reaction is often faster than the acyl chloride method.
-
Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.
-
Work-up: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (1x).
-
Wash with 1M HCl (1x) to remove DMAP and TEA.
-
Wash with saturated aqueous NaHCO3 (1x).
-
Wash with brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary and Protocol Comparison
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Anhydride/DMAP) |
| Acylating Agent | Acyl Chloride | Carboxylic Anhydride |
| Base/Catalyst | Pyridine (Stoichiometric) | DMAP (Catalytic) + TEA (Stoichiometric) |
| Reactivity | Very high; reaction is fast. | High; reaction is very fast with catalyst. |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 2-12 hours | 1-6 hours |
| Pros | Widely applicable, uses common reagents. | Milder conditions, very efficient, uses only a catalytic amount of the expensive DMAP. |
| Cons | Acyl chlorides can be moisture-sensitive and corrosive. Pyridine has an unpleasant odor and requires thorough removal. | Anhydrides may be less commercially diverse than acyl chlorides. DMAP is toxic and must be completely removed. |
Product Characterization
Confirmation of the desired O-acylated product structure is essential and is typically achieved through a combination of spectroscopic methods.[17][18]
-
¹H NMR Spectroscopy: The most telling change will be the downfield shift of the methylene protons (-CH₂-O-). In the starting alcohol, these protons typically appear around δ 4.5-5.0 ppm. After acylation to form the ester, they will shift downfield to approximately δ 5.0-5.5 ppm. The appearance of new signals corresponding to the acyl group (e.g., a singlet at ~δ 2.1 ppm for an acetate) will also be observed.
-
¹³C NMR Spectroscopy: A new signal for the ester carbonyl carbon will appear in the range of δ 165-175 ppm. The methylene carbon signal will also shift slightly.
-
¹⁹F NMR Spectroscopy: The singlet corresponding to the -CF₃ group should remain, confirming its integrity throughout the reaction. Its chemical shift is expected to be largely unaffected.[2]
-
Infrared (IR) Spectroscopy: The broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) will disappear. A strong, sharp C=O stretch characteristic of an ester will appear around 1735-1750 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) in the mass spectrum will correspond to the calculated molecular weight of the final ester product.
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC shows significant remaining starting material, consider adding more acylating agent (0.2-0.3 eq) and allowing the reaction to stir longer. For the DMAP-catalyzed reaction, ensuring the catalyst has not degraded is key.
-
Low Yield: Poor yields are often due to moisture contamination, which hydrolyzes the acylating agent. Ensure all glassware is oven-dried or flame-dried and that anhydrous solvents are used.
-
Difficult Purification: If the product and starting material have very similar Rf values on TLC, try different solvent systems for column chromatography.[15] Sometimes, a double acylation side-product can occur if the acylating agent is highly reactive and used in large excess, though this is rare for a mono-alcohol. The pyridinium or ammonium salts from the bases must be thoroughly removed during the aqueous work-up to prevent streaking on the silica gel column.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. columbia.edu [columbia.edu]
- 16. Ester synthesis by esterification [organic-chemistry.org]
- 17. Identification of acylation products in SHAPE chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Trifluoromethyl-Oxadiazoles in Agrochemical Research for Rust Disease
Introduction: A Novel Chemical Scaffold for a Persistent Agronomic Threat
Rust diseases, caused by obligate biotrophic fungi of the order Pucciniales, represent a significant and persistent threat to global agriculture, leading to substantial yield losses in staple crops such as wheat, soybeans, and coffee. The economic impact and the rapid evolution of resistance to existing fungicide classes necessitate a continuous pipeline of novel chemical entities with distinct modes of action. Within this landscape, the trifluoromethyl-oxadiazole scaffold has emerged as a highly promising area of research for the development of next-generation fungicides.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical design, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] When coupled with the 1,2,4-oxadiazole heterocycle, a bioisostere for esters and amides, the resulting compounds exhibit unique physicochemical properties and potent biological activity.[2] Recent investigations have demonstrated that this chemical class shows significant efficacy against various rust pathogens, including economically important species like Phakopsora pachyrhizi (Asian Soybean Rust) and Puccinia spp. (cereal rusts).[3][4]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the exploration of trifluoromethyl-oxadiazoles for rust disease management. We will delve into the mechanistic underpinnings of their fungicidal activity, provide detailed protocols for synthesis and bio-evaluation, and discuss the critical structure-activity relationships that govern their efficacy.
Part 1: The Scientific Rationale - Mechanism of Action
A compelling body of evidence suggests that trifluoromethyl-oxadiazoles exert their antifungal effects through the inhibition of histone deacetylases (HDACs).[3][5] HDACs are a class of enzymes crucial for the regulation of gene expression in eukaryotes. By removing acetyl groups from lysine residues on histone proteins, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[6]
In pathogenic fungi, HDACs are pivotal for regulating a wide array of processes essential for virulence, including morphogenesis, stress response, and the production of secondary metabolites.[5] The inhibition of fungal HDACs leads to a state of histone hyperacetylation, disrupting the precise transcriptional control required for pathogenesis and ultimately leading to fungal cell death.[1]
Furthermore, the antifungal mechanism of HDAC inhibitors is not solely confined to the nucleus. HDACs also deacetylate and regulate the activity of key cytosolic proteins, such as the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][7] Hsp90 is vital for the proper folding and function of numerous client proteins involved in fungal development and stress adaptation.[1] Inhibition of HDACs leads to Hsp90 hyperacetylation, which impairs its function and compromises the fungus's ability to cope with environmental stresses and establish a successful infection.[8] This dual-action—disrupting both nuclear and cytosolic processes—makes HDAC inhibition a potent and attractive strategy for fungicide development.[1]
References
- 1. Frontiers | Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylases and Their Inhibition in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
developing chemical probes from [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
An In-Depth Guide to the Development and Application of Chemical Probes Derived from [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-(Trifluoromethyl)-1,2,4-oxadiazole Scaffold
The field of chemical biology relies on the design of precise molecular tools to interrogate complex biological systems. The selection of a core chemical scaffold is a critical first step in the development of a successful chemical probe. The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has emerged as a privileged structure in medicinal chemistry, notable for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its incorporation into drug candidates has shown promise across a range of biological targets.[2]
Specifically, the TFMO group has been identified as a highly effective, non-chelating zinc-binding group, leading to the development of potent and selective inhibitors of class IIa histone deacetylases (HDACs).[3][4] In these inhibitors, both the trifluoromethyl substituent and the specific 1,2,4-oxadiazole regioisomer are critical for biological activity.[3] The parent compound, this compound, provides an ideal and versatile starting point for probe development. The primary alcohol serves as a synthetic handle, allowing for the strategic installation of linkers, reporter tags (e.g., fluorophores, biotin), or reactive functionalities for creating covalent probes.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to design, synthesize, and validate chemical probes based on this promising scaffold. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Part 1: Probe Design and Synthesis
The conversion of the core methanol scaffold into a functional chemical probe requires a multi-step synthetic strategy. The primary alcohol is not reactive enough for direct bioconjugation and must be activated or converted to a more suitable functional group.
Synthetic Rationale and Strategy
The overall strategy involves a two-stage process: initial synthesis of the core scaffold, followed by its functionalization. The synthesis of the TFMO core can be achieved by reacting an appropriate amidoxime with trifluoroacetic anhydride.[5] The resulting methanol-containing scaffold is then derivatized. A common and effective approach is to convert the alcohol into a more reactive electrophile, such as an alkyl halide or a tosylate, which can then be readily displaced by a nucleophile-containing linker.
Caption: General workflow for probe synthesis.
Protocol: Synthesis of an Amine-Terminated TFMO Intermediate
This protocol details the conversion of the starting methanol to a key amine-functionalized intermediate, which can be readily coupled to a variety of commercially available reporter molecules.
Materials:
-
This compound (CAS: 1260674-38-1)[6]
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Activation of the Alcohol (Tosylation):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor reaction completion by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This product is often used in the next step without further purification.
-
-
Azide Formation:
-
Dissolve the crude tosylate from the previous step in anhydrous DMF.
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting azide by column chromatography.
-
-
Reduction to Amine (Staudinger Reaction):
-
Dissolve the purified azide (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).
-
Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise. Effervescence (N₂ gas) should be observed.
-
Stir the reaction at room temperature for 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the final amine-terminated TFMO intermediate.
-
Coupling to Reporter Tags
The resulting amine is a versatile handle for coupling to N-hydroxysuccinimide (NHS) ester-activated fluorophores or biotin tags, which are widely available commercially.
Protocol: NHS Ester Coupling
-
Dissolve the amine-terminated TFMO intermediate (1.0 eq) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).[7]
-
Add the NHS ester-activated reporter tag (e.g., Biotin-NHS, Alexa Fluor 488 NHS Ester) (1.1 eq).
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
Purify the final probe product using HPLC to ensure high purity, which is critical for biological experiments.
Part 2: Characterization of Covalent Probes
For applications requiring irreversible target labeling, an electrophilic "warhead" can be incorporated into the probe design (e.g., an acrylamide or chloroacetamide). The intrinsic reactivity of such covalent probes must be carefully characterized to avoid non-specific labeling of biological nucleophiles.[8][9] Overly reactive compounds are often promiscuous and lead to toxicity, while insufficiently reactive compounds may not achieve target labeling in a reasonable timeframe.[10]
Protocol: High-Throughput Thiol Reactivity Assay
This assay measures the rate at which a covalent probe reacts with a model thiol, providing a quantitative measure of its intrinsic electrophilicity.[10]
Materials:
-
5,5-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Covalent probe candidates dissolved in DMSO
-
96-well microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of TNB²⁻: Prepare a solution of DTNB in PBS. Add TCEP to reduce the DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[10]
-
Assay Setup: In a 96-well plate, add the TNB²⁻ solution to each well.
-
Initiate Reaction: Add a small volume of the covalent probe stock solution (in DMSO) to the wells to initiate the reaction. The final concentration of the probe should be significantly higher than TNB²⁻ to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 412 nm over time using the plate reader. Alkylation of the TNB²⁻ thiol by the electrophilic probe will lead to a loss of absorbance.[10]
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Calculate the second-order rate constant (k_react) by fitting the data to a second-order reaction model.[10]
-
| Probe Candidate | Warhead | k_react (M⁻¹s⁻¹) | Interpretation |
| TFMO-Acrylamide | Acrylamide | 0.25 | Moderately reactive, suitable for cellular studies. |
| TFMO-Chloroacetamide | Chloroacetamide | 1.10 | Highly reactive, potential for promiscuity. |
| TFMO-Fluoromethylketone | Fluoro-methylketone | 0.05 | Low reactivity, may require long incubation times. |
| Negative Control (No Warhead) | None | < 0.001 | No intrinsic reactivity, as expected. |
| Caption: Example data from a thiol reactivity assay. |
Part 3: Cellular Imaging Applications
Fluorescently-labeled TFMO probes can be used to visualize their accumulation and subcellular localization within living or fixed cells.
Protocol: Live-Cell Confocal Microscopy
This protocol provides a general method for staining live cells. Optimization of probe concentration and incubation time is essential for each new probe and cell line to maximize signal-to-noise while minimizing cytotoxicity.[11][12]
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescent TFMO probe (e.g., TFMO-Linker-Alexa Fluor 488)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), pre-warmed
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
(Optional) Organelle-specific tracker (e.g., MitoTracker™ Red CMXRos)
-
Confocal laser scanning microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent TFMO probe in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically start with a range of 1-10 µM).
-
Cell Staining: Remove the existing medium from the cultured cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[11]
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.
-
Counterstaining: After the final wash, add fresh pre-warmed medium containing Hoechst 33342 (for live-cell nuclear staining). Incubate for 10-15 minutes. If co-localizing with organelles, follow the manufacturer's protocol for the specific tracker.
-
Imaging: Immediately visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for your specific fluorophore(s) (e.g., 405 nm laser for Hoechst, 488 nm laser for Alexa Fluor 488).[11] Acquire images sequentially to prevent spectral bleed-through.
Part 4: Target Engagement and Identification
A key goal of probe development is to identify the specific protein(s) with which the molecule interacts. Biotin-tagged TFMO probes are invaluable for this purpose, enabling affinity purification of target proteins from cell lysates for subsequent identification by mass spectrometry.[9]
Caption: Workflow for affinity purification-mass spectrometry.
Protocol: Affinity Purification of Target Proteins
Materials:
-
Cultured cells treated with biotin-TFMO probe (or vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with decreasing concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or biotin-containing buffer for competitive elution)
Procedure:
-
Cell Lysis: Harvest and wash cells treated with the biotin-probe or DMSO. Lyse the cell pellets in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Capture: Add pre-washed streptavidin beads to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical series might be:
-
2x washes with lysis buffer.
-
2x washes with PBS + 0.1% Tween-20.
-
2x washes with PBS.
-
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, this is typically done by resuspending the beads in a buffer compatible with protein digestion (e.g., containing urea and a reducing agent) or by boiling in SDS-PAGE sample buffer.
Protocol: On-Bead Digestion and Mass Spectrometry
This protocol is for preparing the captured proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
Formic acid
Procedure:
-
Reduction and Alkylation: Resuspend the protein-bound beads in ammonium bicarbonate buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Tryptic Digestion: Add sequencing-grade trypsin to the bead slurry (e.g., 1:50 trypsin:protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to collect MS/MS spectra of the most abundant peptide ions.[14]
-
Data Analysis: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra. Search against a relevant protein database (e.g., human UniProt). For covalent probes, include the mass shift of the probe adduct as a variable modification on potential reactive residues (Cys, Lys, His).[13][15]
-
Hit Prioritization: Compare the results from the probe-treated sample to the vehicle control. Genuine targets should be significantly enriched in the probe-treated sample. Prioritize hits based on metrics like fold-change, p-value, and the number of unique peptides identified.
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Unique Peptides | Putative Function |
| P10636 | HDAC4 | 25.3 | 1.2e-5 | 18 | Histone Deacetylation |
| Q9UBN7 | HDAC5 | 18.9 | 4.5e-5 | 15 | Histone Deacetylation |
| Q8WUI4 | HDAC7 | 15.1 | 9.8e-5 | 14 | Histone Deacetylation |
| P04049 | KRT1 | 1.2 | 0.45 | 32 | Structural (Non-specific) |
| Caption: Example hit list from a quantitative proteomics experiment. |
Conclusion
The this compound scaffold represents a powerful starting point for the development of sophisticated chemical probes. Its known interactions with important enzyme classes provide a strong rationale for its selection.[3][4] By leveraging the versatile methanol handle, researchers can synthesize a diverse array of probes for cellular imaging, target engagement studies, and proteome-wide target identification. The protocols outlined in this guide provide a robust framework for moving from probe design and synthesis to meaningful biological application. Careful characterization, particularly of covalent probe reactivity, and rigorous quantitative analysis are paramount to ensuring the generation of reliable and translatable biological insights.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]
- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
Application Note: A Guide to the Scale-Up Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles for Pharmaceutical Development
Abstract
The 3,5-disubstituted 1,2,4-oxadiazole is a privileged heterocyclic scaffold in modern drug discovery, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2] Transitioning the synthesis of these vital compounds from laboratory scale to pilot and manufacturing scales presents significant challenges, including reaction control, process safety, and economic viability. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust and scalable synthetic strategies. We will explore the mechanistic underpinnings of the prevalent amidoxime-based routes, detail protocols for both one-pot batch and continuous flow processes, and address critical aspects of process optimization, safety, and troubleshooting. The methodologies described herein are designed to be self-validating systems, incorporating in-process controls to ensure reliability and reproducibility at scale.
Introduction
The Pivotal Role of 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in the design of therapeutic agents. Its value lies in its ability to act as a metabolically stable replacement for esters and amides, groups that are often susceptible to enzymatic hydrolysis in vivo.[1] This bioisosteric substitution can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) properties, making the scaffold highly attractive for lead optimization campaigns.[1] Consequently, the 1,2,4-oxadiazole motif is found in numerous experimental, investigational, and marketed drugs.[3]
Challenges in Transitioning from Bench to Plant Scale
While numerous methods exist for the laboratory-scale synthesis of 1,2,4-oxadiazoles, scaling these processes for industrial production introduces a distinct set of challenges:
-
Thermal Management: The key cyclodehydration step can be highly energetic and often requires elevated temperatures, posing a risk of thermal runaways in large batch reactors.[4]
-
Reagent Stoichiometry and Addition: Precise control over reagent addition and stoichiometry is crucial to prevent the formation of impurities that are difficult to remove at scale.
-
Process Efficiency: Multi-step syntheses with intermediate isolations are often inefficient, increasing cycle times and costs. One-pot or "telescoped" procedures are highly preferred.[3][5]
-
Safety and Handling: Reagents such as hydroxylamine and certain coupling agents require specific handling protocols, and some intermediates or final products can be high-energy compounds requiring thorough safety assessments.[6][7]
This guide focuses on strategies that directly address these challenges, providing a pathway to efficient, safe, and scalable synthesis.
Core Synthetic Strategies for Scale-Up
The most robust and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation of an amidoxime with a carboxylic acid or its activated derivative.[8][9] This approach can be classified as a [4+1] synthesis, where four atoms of the ring originate from the amidoxime and one from the acylating agent.[9]
The Amidoxime Route: A Mechanistic Overview
The synthesis is fundamentally a two-stage process:
-
O-Acylation: The nucleophilic amidoxime attacks an activated carboxylic acid (e.g., an acyl chloride, anhydride, or an acid activated in situ with a coupling agent) to form an O-acylamidoxime intermediate.[10][11]
-
Cyclodehydration: The O-acylamidoxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is often the most challenging and is typically promoted by heat or a base.
Caption: General reaction mechanism for 1,2,4-oxadiazole formation.
Strategy 1: Two-Step Batch Synthesis
In this classic approach, the O-acylamidoxime intermediate is synthesized, isolated, purified, and then subjected to cyclization conditions in a separate step.
-
Advantages: Allows for purification of the intermediate, which can lead to a cleaner final product. Each step can be optimized independently.
-
Disadvantages for Scale-Up: Inefficient due to the extra unit operations (isolation, purification, drying), leading to longer cycle times, higher solvent usage, and potential yield loss.
Strategy 2: One-Pot / Telescoped Batch Synthesis
To improve efficiency, the acylation and cyclization steps can be performed sequentially in the same reactor without isolating the intermediate.[3][5] This is the preferred batch method for scale-up. Success relies on finding compatible reaction conditions for both steps. Often, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid, followed by heating to induce cyclization.[3] Alternatively, superbasic media like NaOH/DMSO can facilitate both steps at room temperature, offering significant operational advantages.[12][13]
Strategy 3: Continuous Flow Synthesis
Flow chemistry represents a paradigm shift for scaling up potentially hazardous or difficult-to-control reactions.[14] Reagents are pumped through heated and pressurized tubes or microreactors, allowing for precise control over temperature, pressure, and residence time.[4][15]
-
Advantages for Scale-Up:
-
Superior Heat Transfer: The high surface-area-to-volume ratio prevents the formation of hot spots and allows for safe operation at high temperatures.[4]
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with energetic intermediates or exothermic events.
-
High Throughput: Once at a steady state, the system can operate continuously to produce large quantities of material.[15]
-
Rapid Optimization: Reaction parameters can be screened and optimized much faster than in batch mode.
-
Caption: Comparison of one-pot batch and continuous flow workflows.
Process Development and Optimization
Starting Material Selection
The most common precursors are nitriles (for conversion to amidoximes) and carboxylic acids.[3] For large-scale campaigns, the commercial availability, cost, and purity of these starting materials are paramount. Amidoximes can often be generated in situ from the corresponding nitrile and hydroxylamine, which can be integrated into a one-pot process.[3]
Key Parameter Optimization
-
Coupling Agent: For one-pot batch processes, carbodiimides like EDC are common.[9] The choice of agent can impact reaction time and the byproduct profile (e.g., EDC forms a water-soluble urea byproduct, simplifying work-up).
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylacetamide (DMA) are frequently used.[3][5] The solvent must be stable at the required cyclization temperature and allow for good solubility of all reagents and intermediates.
-
Base: A base is often required for the cyclization step. Organic bases like triethylamine (TEA) are common.[3] Inorganic bases like K₂CO₃ or NaOH can also be effective, particularly in flow systems or specific solvent systems like DMSO.[13][15]
-
Temperature: The cyclization temperature is a critical parameter. While high temperatures (100-200°C) are often effective, lower-temperature methods using activating agents or superbasic media can improve the safety profile and reduce energy costs.[4][10][16]
In-Process Controls (IPCs)
For scalable and reproducible synthesis, IPCs are non-negotiable. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be used to monitor the reaction progress. Key monitoring points include:
-
Consumption of the limiting starting material.
-
Formation and subsequent consumption of the O-acylamidoxime intermediate.
-
Formation of the final 1,2,4-oxadiazole product. The reaction is deemed complete when the intermediate is consumed to a predefined level (e.g., <1% by area on the chromatogram).
Work-up and Purification at Scale
While laboratory purifications often rely on column chromatography, this is generally not viable for multi-kilogram production. The process should be designed to yield a product that can be purified by:
-
Direct Crystallization: The ideal scenario. The crude product is crystallized directly from the reaction mixture or an appropriate anti-solvent.
-
Extractive Work-up: Liquid-liquid extraction to remove water-soluble byproducts (e.g., urea from EDC) followed by crystallization.
Detailed Scale-Up Protocols
Protocol 1: Kilogram-Scale One-Pot Batch Synthesis of 3-phenyl-5-propyl-1,2,4-oxadiazole
This protocol is a representative example of a one-pot batch process suitable for scale-up.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Benzamidoxime | 136.15 | 1.00 kg | 7.34 | 1.0 |
| Butyric Acid | 88.11 | 0.647 kg | 7.34 | 1.0 |
| EDC·HCl | 191.70 | 1.69 kg | 8.81 | 1.2 |
| Triethylamine (TEA) | 101.19 | 0.743 kg | 7.34 | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 10 L | - | - |
| Ethyl Acetate | - | 20 L | - | - |
| Water | - | 20 L | - | - |
| Brine | - | 10 L | - | - |
Procedure:
-
Reactor Setup: To a clean, dry 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge benzamidoxime (1.00 kg, 7.34 mol) and DMF (10 L).
-
Reagent Addition: Begin stirring and add butyric acid (0.647 kg, 7.34 mol) followed by EDC·HCl (1.69 kg, 8.81 mol).
-
O-Acylation: Stir the mixture at ambient temperature (20-25°C) for 24 hours.
-
IPC-1: Take a sample from the reaction mixture. Analyze by HPLC to confirm the consumption of benzamidoxime and the formation of the O-acylbutyrylbenzamidoxime intermediate.
-
Cyclodehydration: Add triethylamine (0.743 kg, 7.34 mol). Heat the reactor contents to 100-105°C using a circulating oil bath.
-
IPC-2: Maintain the temperature and monitor the reaction every 2 hours by HPLC. The reaction is complete when the area % of the intermediate is <1%. Typically, this takes 3-5 hours.[3]
-
Cooling and Quench: Cool the reaction mixture to 20-25°C. Slowly pour the mixture into a separate vessel containing vigorously stirred water (20 L).
-
Extraction: Transfer the aqueous slurry to a 100 L extractor. Extract the product with ethyl acetate (2 x 10 L).
-
Washing: Combine the organic layers and wash with water (10 L) and then brine (10 L).
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation or by crystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: Continuous Flow Synthesis Setup and Operation
This protocol outlines a general setup for producing 3,5-disubstituted 1,2,4-oxadiazoles using a continuous flow system.
Caption: Schematic of a dual-reactor continuous flow setup.
Procedure:
-
Stream Preparation: Prepare two stock solutions as described in the diagram. Solution A contains the nitrile and reagents for in situ amidoxime formation. Solution B contains the acylating agent (e.g., an acyl chloride or activated carboxylic acid).[4]
-
System Priming: Prime the pumps and reactor lines with the solvent (DMF).
-
Initiate Flow: Start pumping both reagent streams at the specified flow rates.
-
Reaction Stage 1 (Amidoxime Formation): Stream A enters the first heated reactor (150°C), where the nitrile is rapidly converted to the amidoxime.[4]
-
Cooling and Mixing: The stream is cooled to prevent side reactions before being mixed with the acylating agent stream in a T-mixer.
-
Reaction Stage 2 (Cyclization): The combined stream immediately enters the second, hotter reactor (200°C). The high temperature facilitates rapid acylation and subsequent cyclodehydration to the 1,2,4-oxadiazole.[4]
-
Collection: The product stream exits the reactor, passes through a back-pressure regulator to maintain system pressure, and is collected.
-
Steady State: Allow the system to reach a steady state (typically 3x the total residence time) before collecting the product for analysis and purification.
Safety and Hazard Analysis (HAZOP)
A thorough safety assessment is mandatory before any scale-up operation.
Table 2: Potential Hazards and Mitigation Strategies
| Hazard | Cause | Mitigation Strategy |
|---|---|---|
| Thermal Runaway | Highly exothermic cyclization step, especially with energetic substituents (e.g., nitro groups).[6] | Use a jacketed reactor with controlled heating/cooling. Perform reaction calorimetry (DSC/ARC) to understand thermal onset. For highly energetic systems, use a continuous flow reactor.[6] |
| Handling Hydroxylamine | Can be unstable and decompose energetically. | Use the more stable hydrochloride salt (NH₂OH·HCl). Avoid high temperatures and incompatible materials. Ensure adequate ventilation. |
| Corrosive Reagents | Acyl chlorides or reagents like TBAF can be corrosive.[10] | Use appropriate reactor materials (e.g., glass-lined steel, Hastelloy). Ensure all personnel use appropriate Personal Protective Equipment (PPE). |
| Pressure Buildup | Gas evolution during reaction or quench. | Ensure the reactor is properly vented. Perform quenching operations slowly and with efficient stirring and cooling. |
| Energetic Final Product | Oxadiazole rings, especially when combined with other N-rich heterocycles like tetrazoles, can be energetic materials.[7][17][18] | Perform thermal stability and impact sensitivity testing on the final product if its structure is suspect. |
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield / Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Inactive coupling agent. 3. Poor quality starting materials. | 1. Increase temperature or extend reaction time, monitoring with IPCs. 2. Use a fresh lot of coupling agent. 3. Verify the purity of starting materials by NMR/HPLC.[19] |
| Formation of Side Products (e.g., Urea) | Hydrolysis of the O-acylamidoxime intermediate back to the amidoxime and acid. | Ensure anhydrous conditions, especially during the acylation step. Use a non-aqueous work-up if possible. |
| Difficult Purification | Formation of closely-related impurities. | Re-evaluate the reaction conditions (temperature, stoichiometry) to improve selectivity. Develop a robust crystallization procedure with appropriate solvent/anti-solvent screening. |
| Reaction Stall at Intermediate Stage | The cyclization step is not proceeding. | The temperature may be too low, or the base may be insufficient or inappropriate for the substrate. Try a stronger base or higher temperature. |
Characterization of Final Product
The identity, purity, and quality of the final scaled-up product must be confirmed using a standard battery of analytical tests:
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).
-
Purity: HPLC (purity by area %), Elemental Analysis (to confirm empirical formula).
-
Physical Properties: Melting Point, Appearance.
Conclusion
The successful scale-up synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a critical capability for advancing drug candidates from discovery to clinical development. By shifting from inefficient multi-step isolations to streamlined one-pot batch or continuous flow processes, significant gains in efficiency and safety can be achieved. A thorough understanding of the reaction mechanism, careful optimization of key parameters, diligent use of in-process controls, and a proactive approach to safety are the cornerstones of a successful and scalable synthesis. Continuous flow technology, in particular, offers a superior method for controlling highly energetic or fast reactions, representing the state-of-the-art for the safe and efficient manufacturing of these important pharmaceutical building blocks.
References
- 1. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. mdpi.com [mdpi.com]
- 11. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
From the desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol. The trifluoromethyl-1,2,4-oxadiazole moiety is a key pharmacophore in modern medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] However, its synthesis can present unique challenges that impact yield and purity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and field experience. Our goal is to empower you to diagnose issues in your synthesis and implement logical, effective solutions.
Core Synthetic Strategy: An Overview
The most reliable and common pathway to the target alcohol involves a two-step sequence:
-
Cyclization: Formation of the 1,2,4-oxadiazole ring by reacting a suitable amidoxime ester with trifluoroacetic anhydride (TFAA).
-
Reduction: Chemoselective reduction of the resulting ester to the primary alcohol.
This strategy isolates the sensitive alcohol functionality from the often harsh conditions of the cyclization step.
Caption: General two-step synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each answer provides a causative explanation and a clear path to resolution.
Q1: My overall yield is very low (<30%). I'm not sure which step is failing. Where do I begin?
A1: A low overall yield is a common, yet solvable, issue. Avoid optimizing the entire two-step sequence at once. The most effective approach is to isolate and analyze each step independently.
-
Pinpoint the Problem Step: Run the first reaction (oxadiazole formation) and perform a thorough workup. Before proceeding, take a small, purified sample of the crude ester intermediate, Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate. Characterize it fully (¹H NMR, LC-MS) to confirm its identity and calculate the yield for Step 1.
-
Analyze the Data:
-
If the yield of Step 1 is low: The cyclization reaction is the source of the problem. Focus your efforts on optimizing this step (see Q2).
-
If the yield of Step 1 is high, but the overall yield is low: The issue lies in the reduction (Step 2) or the final purification. The ester intermediate may be sound, but it is being lost during the subsequent reaction or workup (see Q3).
-
This systematic approach prevents wasting valuable starting materials and focuses your optimization efforts where they are most needed.[2]
Q2: The cyclization to form the oxadiazole ester is inefficient. My crude NMR shows a complex mixture and unreacted amidoxime. What are the likely causes?
A2: This is a frequent challenge in 1,2,4-oxadiazole synthesis. The issue typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.[3]
-
Causality - Reagent Integrity:
-
Amidoxime Instability: Amidoximes can be thermally labile and may decompose upon storage. Use freshly prepared amidoxime or verify the purity of your stored material by NMR before use.
-
TFAA Hydrolysis: Trifluoroacetic anhydride is extremely hygroscopic. Moisture contamination will hydrolyze it to trifluoroacetic acid, which is unreactive in this context. Always use a fresh bottle or a properly stored aliquot from a desiccator.[4]
-
-
Causality - Reaction Conditions:
-
Temperature Control: The reaction between the amidoxime and TFAA is highly exothermic. Adding TFAA too quickly or at an insufficiently low temperature can lead to the formation of undesired side products or decomposition.[5] The initial acylation should be performed at 0 °C, followed by a slow warm-up to promote cyclization.
-
Base Selection: A non-nucleophilic base like pyridine is crucial. It serves as a catalyst and scavenges the trifluoroacetic acid byproduct. Using a stronger or nucleophilic base can lead to competing side reactions.
-
-
Causality - Side Products:
-
The primary side product is often the uncyclized O-acylamidoxime intermediate.[3] If this is observed, it suggests the cyclization (dehydration) step is incomplete. Allowing the reaction to stir longer at room temperature or gentle heating (e.g., 40-50 °C) after the initial acylation can drive the reaction to completion.
-
Optimized Protocol Suggestion: See "Experimental Protocol 1" below for a robust, step-by-step procedure designed to mitigate these issues.
Q3: My ester reduction is not working well. I either get incomplete conversion or a difficult-to-purify oil instead of the expected alcohol.
A3: The reduction of an ester to a primary alcohol is a classic transformation, but success hinges on the choice of reagent and a meticulous workup procedure.
-
Causality - Reducing Agent Potency:
-
Sodium borohydride (NaBH₄) is generally ineffective for reducing esters. [6] While it is a mild and safe reagent, its reactivity is insufficient for this transformation, leading to poor or no conversion.
-
Lithium aluminum hydride (LiAlH₄) is the reagent of choice. It is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol.[7] Its high reactivity demands strict anhydrous conditions (solvent and glassware).
-
Lithium borohydride (LiBH₄) can be a viable alternative. It is stronger than NaBH₄ but milder than LiAlH₄, offering a good balance of reactivity and safety.[8]
-
-
Causality - Workup & Purification:
-
The final product, a hydroxymethyl oxadiazole, is quite polar. Standard aqueous workups can lead to product loss in the aqueous layer.
-
Purification on silica gel can also be challenging. The polar alcohol may streak on the column, leading to broad fractions and poor separation from polar impurities.[9]
-
Troubleshooting Steps & Recommendations:
-
Ensure Anhydrous Conditions: Dry your THF solvent (e.g., over sodium/benzophenone) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before introducing LiAlH₄.
-
Implement a Fieser Workup: After the reaction is complete, quench the excess LiAlH₄ carefully at 0 °C by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ used in grams). This procedure generates a granular, easily filterable aluminum salt precipitate, simplifying the isolation of your polar product.
-
-
Purification Strategy: Consider using a different stationary phase, such as alumina, or a reverse-phase C18 column if silica gel chromatography proves ineffective.
Q4: How can I be certain I have synthesized the correct final product? What are the key analytical signatures?
A4: Full characterization is essential for validating your synthesis. For this compound, a combination of NMR spectroscopy and mass spectrometry will provide unambiguous confirmation.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet for the methylene protons (-CH₂-OH) typically appearing around δ 4.5-4.9 ppm.
-
A broad singlet or triplet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Its chemical shift is highly variable depending on concentration and solvent.
-
-
¹⁹F NMR (in CDCl₃):
-
A sharp singlet for the trifluoromethyl (-CF₃) group is expected around δ -65 ppm, which is characteristic for a CF₃ group attached to a 1,2,4-oxadiazole ring.[10]
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Look for the methylene carbon (-CH₂-OH) around δ 55-60 ppm.
-
The two oxadiazole ring carbons (C3 and C5). C3 will be around δ 168-170 ppm, and C5, attached to the CF₃ group, will appear as a quartet around δ 165-167 ppm due to coupling with the fluorine atoms.[10]
-
The CF₃ carbon will appear as a quartet with a large coupling constant (J ≈ 270 Hz) around δ 116-118 ppm.[10]
-
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of your compound, confirming its elemental composition (C₄H₃F₃N₂O₂). Calculated [M+H]⁺: 169.0225; Found: 169.022X.
Quantitative Data Summary
The following table summarizes key parameters and their expected impact on reaction outcomes, providing a quick reference for optimization.
| Parameter | Step | Standard Condition | Optimized Condition | Expected Outcome on Yield |
| Base | 1 | Triethylamine | Pyridine | Improved; Pyridine is less nucleophilic, reducing potential side reactions. |
| Temperature | 1 | RT Addition | 0 °C addition of TFAA, then warm to RT | Significantly improved; Prevents decomposition and side product formation.[2] |
| Reducing Agent | 2 | NaBH₄ | LiAlH₄ or LiBH₄ | Drastic improvement; NaBH₄ is too weak for ester reduction.[6][7] |
| Workup Quench | 2 | Standard Water Wash | Fieser Workup (H₂O, NaOH(aq), H₂O) | Improved recovery; Precipitates aluminum salts for easy filtration of a polar product. |
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous reagents. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Synthesis of Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add (Z)-Ethyl N'-hydroxy-2-aminoacetimidate (1.0 eq) and anhydrous pyridine (3.0 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM), using approximately 10 mL per gram of amidoxime.
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Charge the dropping funnel with trifluoroacetic anhydride (TFAA, 1.2 eq) dissolved in a small amount of anhydrous DCM.
-
Add the TFAA solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the amidoxime starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography on silica gel.
Protocol 2: Reduction to this compound
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of Ethyl 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)acetate (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ suspension to the stirred ester solution via cannula, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting ester is fully consumed.
-
Workup: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
-
Allow the resulting slurry to warm to room temperature and stir vigorously for 1 hour.
-
Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography.
Troubleshooting Logic Diagram
If you encounter a low yield, follow this decision tree to diagnose the root cause.
Caption: A decision tree for troubleshooting low yields.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
common side products in 1,2,4-oxadiazole synthesis from nitriles.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles from nitriles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The 1,2,4-oxadiazole motif is a key bioisostere for esters and amides, making it a privileged structure in drug discovery.[1][2]
However, its synthesis is not without challenges, and the formation of undesired side products can often complicate reaction outcomes, reduce yields, and make purification difficult. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses frequent problems encountered during 1,2,4-oxadiazole synthesis, linking observable symptoms to their probable causes and offering actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or TLC) shows consumption of starting materials but little to no formation of the target product. A major peak is often observed corresponding to the uncyclized intermediate.
Probable Cause & Solution:
The most common bottleneck in this synthesis is the final cyclodehydration of the O-acyl amidoxime intermediate.[3] This step requires overcoming a significant energy barrier.
-
Cause: Insufficiently Forcing Cyclization Conditions. The thermal or base-mediated conditions may not be sufficient to promote the intramolecular cyclization.
-
Solution:
-
Thermal Cyclization: If heating, ensure the temperature is adequate. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often necessary.[3]
-
Base-Mediated Cyclization: For base-catalyzed methods, the choice and handling of the base are critical.
-
Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective option for promoting cyclization, even at room temperature.[4]
-
Superbase systems, such as NaOH or KOH in DMSO, are also powerful alternatives for room-temperature cyclization.[1][5]
-
Crucially, ensure anhydrous conditions. The presence of water can lead to hydrolysis of the intermediate.
-
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy for cyclization.[6]
-
Issue 2: An Unexpected Isomer or Heterocycle is Formed
Symptom: Characterization data (NMR, MS) is inconsistent with the desired 1,2,4-oxadiazole but suggests the formation of an isomeric compound or a different heterocyclic ring system.
Probable Cause & Solution:
Depending on the synthetic route and substrate, several rearrangement or competing pathways can lead to undesired isomers.
-
Cause A: Nitrile Oxide Dimerization to Furoxan. This is the most prevalent side reaction when using the 1,3-dipolar cycloaddition route, where a nitrile oxide is generated in situ and reacted with a nitrile. The highly reactive nitrile oxide can dimerize to form a stable furoxan (1,2,5-oxadiazole-2-oxide).
-
Solution A: To favor the desired intermolecular cycloaddition, the concentration of the dipolarophile (the nitrile) must be significantly higher than that of the dipole (the nitrile oxide). The most effective strategy is to use the nitrile as the solvent or in a large excess (≥10 equivalents) .
-
Cause B: Boulton-Katritzky Rearrangement (BKR). Certain 3,5-disubstituted 1,2,4-oxadiazoles can undergo a thermal or acid-catalyzed rearrangement to form other heterocycles. This is particularly relevant during heated reaction conditions or acidic workups.
-
Solution B: If BKR is suspected, modify the workup and purification procedures. Avoid strong acids and prolonged heating. Purify using neutral phase chromatography (e.g., silica gel with neutral eluents) and store the final compound in a cool, dry, and dark environment.
-
Cause C: Photochemical Rearrangement. Some substituted 1,2,4-oxadiazoles, particularly 3-amino derivatives, can rearrange to 1,3,4-oxadiazoles under photochemical conditions.
-
Solution C: Protect the reaction from light, especially if the product is known to be photosensitive. Use amber glassware or cover the reaction vessel with aluminum foil.
Visualizing the Pathways: Main Synthesis and Side Reactions
To better understand the chemistry, the following diagrams illustrate the key transformations.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. ias.ac.in [ias.ac.in]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
troubleshooting the cyclodehydration step in 1,2,4-oxadiazole formation.
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the critical cyclodehydration step in the formation of this important heterocyclic scaffold. As bioisosteres for amides and esters, 1,2,4-oxadiazoles are pivotal in medicinal chemistry, making robust synthetic routes essential.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own work.
The Critical Juncture: Cyclodehydration of O-Acyl Amidoximes
The most prevalent and versatile method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime with a carboxylic acid derivative, which proceeds via an O-acyl amidoxime intermediate.[3] The final, often challenging, step is the intramolecular cyclodehydration of this intermediate to form the stable aromatic ring. Success hinges on effectively promoting this irreversible ring-closure while avoiding degradation or side reactions.
Caption: The two-stage process of 1,2,4-oxadiazole synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction has stalled. LC-MS shows a major peak for my O-acyl amidoxime intermediate, but little to no desired 1,2,4-oxadiazole is forming. What should I do?
This is the most common failure mode. The energy barrier for the cyclization is not being overcome, leading to the accumulation of the intermediate.
Probable Cause 1: Insufficiently Forcing Cyclization Conditions The stability of the O-acyl amidoxime intermediate can vary greatly depending on its electronic and steric properties. Some are stable enough to be isolated, while others cyclize spontaneously.[3] If yours is stable, it requires a significant energetic push.
-
Solution A: Thermal Cyclization. For thermally stable compounds, heating is the most direct approach. If refluxing in a solvent like toluene (~110 °C) is ineffective, switch to a higher-boiling solvent like xylene (~140 °C) or DMF. Be aware that prolonged heating can lead to decomposition or side reactions.[4]
-
Solution B: Base-Mediated Cyclization. This is often more effective and milder than high heat. The base deprotonates the N-H proton of the amidoxime, creating a more nucleophilic nitrogen that readily attacks the acyl carbonyl, initiating cyclization.
-
Tetrabutylammonium Fluoride (TBAF): An excellent choice for many substrates. It is a strong, non-nucleophilic base that works well in anhydrous THF at room temperature.[4][5] Its efficacy is often attributed to the fluoride ion's ability to act as a strong hydrogen bond acceptor, facilitating the deprotonation.
-
Superbase Systems (NaOH/DMSO or KOH/DMSO): These systems generate the highly basic dimsyl anion, which can deprotonate even weakly acidic protons.[6][7] This allows for rapid cyclization, often at room temperature, and is particularly useful for stubborn intermediates.[4][6] This method also opens the door for efficient one-pot syntheses directly from the amidoxime and an ester.[5][7]
-
Probable Cause 2: Cleavage of the O-Acyl Amidoxime The intermediate can hydrolyze back to the starting amidoxime and carboxylic acid, especially in the presence of water or under prolonged heating.[4]
-
Solution: Ensure strictly anhydrous conditions, especially when using bases like TBAF. If performing a thermal cyclization, minimize the reaction time. If you suspect hydrolysis, confirm by checking for the mass of your starting materials in the LC-MS.
Q2: The reaction is messy, and I have a low yield of my desired product along with several byproducts. How can I identify and prevent them?
The formation of multiple byproducts points to side reactions competing with the desired cyclodehydration.
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR) This is a well-documented thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain containing a nucleophilic atom.[1][4] The reaction proceeds via nucleophilic attack on the N(2) position of the oxadiazole ring, leading to ring opening and re-cyclization to form a new heterocycle.[1]
-
Solution:
-
Avoid High Heat and Acid: If you suspect BKR, switch from thermal cyclization to a milder, base-mediated method (e.g., TBAF in THF at room temperature).
-
Neutral Workup: During workup and purification, avoid acidic conditions. Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) and purify using neutral chromatography systems.
-
Storage: Store the final compound in a dry, neutral environment.
-
Caption: Simplified schematic of the Boulton-Katritzky Rearrangement.
Probable Cause 2: Dehydration of the Amidoxime Under harsh dehydrating conditions, the starting amidoxime itself can be dehydrated back to the corresponding nitrile.
-
Solution: This is more common when using potent dehydrating agents that are not specific to the cyclization step. Ensure that your O-acylation is complete before subjecting the reaction to forcing cyclization conditions. If running a one-pot synthesis, carefully control the stoichiometry and addition order of reagents.
Frequently Asked Questions (FAQs)
Q: Can I perform the synthesis as a one-pot reaction from the amidoxime and carboxylic acid? A: Yes, and this is often highly desirable for efficiency.[7] The key is to choose conditions that facilitate both the initial acylation and the subsequent cyclization.
-
Method 1: Standard Coupling Followed by In-Situ Cyclization. First, activate the carboxylic acid with a standard peptide coupling reagent (e.g., HATU, EDC, CDI) in the presence of the amidoxime.[1] Once the O-acyl intermediate is formed (monitor by TLC/LC-MS), add the cyclization agent (e.g., a strong base or simply heat the reaction mixture) without isolating the intermediate.
-
Method 2: Base-Promoted One-Pot Reaction. In a superbase system like NaOH/DMSO, an amidoxime can react directly with an ester or acyl chloride to form the 1,2,4-oxadiazole at room temperature.[5][7] The base promotes both the initial acylation and the final cyclization step.
Q: My starting materials have other sensitive functional groups (-OH, -NH₂). How does this affect the reaction? A: Unprotected hydroxyl or amino groups can interfere. The nucleophilic -OH or -NH₂ can compete with the amidoxime during the acylation step, leading to undesired esters or amides.[4]
-
Solution: Protect these functional groups before the reaction sequence using standard protecting groups (e.g., TBDMS for alcohols, Boc for amines) and deprotect after the oxadiazole ring has been successfully formed.
Q: Does microwave irradiation help? A: Absolutely. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate the cyclodehydration step, often reducing reaction times from hours to minutes and improving yields by minimizing byproduct formation from prolonged heating.[2] It is particularly effective for thermally promoted cyclizations. A common method involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating the solid-supported material.[2][4]
Data Summary & Reagent Choice
The choice of reagents is critical for a successful synthesis. The following table summarizes common conditions for the cyclodehydration step.
| Method Type | Reagent/System | Typical Conditions | Pros | Cons |
| Thermal | High-boiling solvent (Toluene, Xylene, DMF) | 110-150 °C, 2-24 h | Simple, no additional reagents needed. | Requires high temperatures, potential for BKR and decomposition. |
| Base-Mediated | TBAF / THF | Room temp, 1-16 h | Very mild, high functional group tolerance. | Requires anhydrous conditions, TBAF can be expensive. |
| Base-Mediated | NaOH or KOH / DMSO | Room temp, 0.5-5 h | Very fast and effective, enables one-pot synthesis from esters.[5][7] | Strongly basic, may not be suitable for base-labile groups. |
| Microwave | Silica gel support | 100-150 °C, 5-30 min | Extremely fast, often improves yields.[2] | Requires specialized microwave reactor. |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Cyclodehydration
This protocol assumes the O-acyl amidoxime intermediate has been pre-formed and isolated.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the O-acyl amidoxime (1.0 eq).
-
Dissolution: Dissolve the intermediate in anhydrous tetrahydrofuran (THF, ~0.1 M concentration).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 16 hours.[5]
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis via NaOH/DMSO from an Amidoxime and an Ester
This protocol is adapted from methods described for efficient one-pot syntheses.[7]
-
Preparation: To a flask, add the amidoxime (1.0 eq), the desired ester (1.1 eq), and powdered sodium hydroxide (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.2 M.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete in 4 to 16 hours.[7]
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate. Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over Na₂SO₄ or dry the solid in a vacuum oven. The crude product can be further purified by column chromatography or recrystallization.
Caption: A logical workflow for troubleshooting common cyclodehydration issues.
References
- 1. soc.chim.it [soc.chim.it]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Coupling Reactions with [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Welcome to the technical support center for [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions with this versatile building block. The unique electronic properties of the trifluoromethyl group and the 1,2,4-oxadiazole core can present specific challenges and opportunities in synthesis.[1][2][3] This resource aims to equip you with the knowledge to navigate these complexities and achieve successful outcomes in your synthetic endeavors.
The 1,2,4-oxadiazole ring is a bioisostere for amides and esters, offering enhanced hydrolytic and metabolic stability in drug candidates.[2][4] The inclusion of a trifluoromethyl group can further improve a molecule's lipophilicity, metabolic stability, and binding affinity.[1][5][6] These properties make this compound a valuable synthon in medicinal chemistry.[3][7]
This guide is structured to provide practical, experience-driven advice. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for this compound?
A1: The 1,2,4-oxadiazole ring is generally stable to a range of reaction conditions. However, the trifluoromethyl group can influence its reactivity. Strong nucleophiles or bases under harsh conditions could potentially lead to ring-opening or decomposition. It is advisable to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.
Q2: How does the trifluoromethyl group affect the reactivity of the hydroxyl group?
A2: The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the hydroxyl proton, making it more reactive in deprotonation steps. This can be advantageous in reactions like etherifications. However, it can also increase the lability of the C-O bond under certain conditions.
Q3: What are the most common coupling reactions for this alcohol?
A3: The most frequently employed coupling reactions for this alcohol are O-alkylation (etherification) and Mitsunobu reactions.[8][9] Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig type couplings, can also be adapted for this substrate, typically after converting the alcohol to a more reactive species like a halide or triflate.[10][11][12]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data may be limited, it is prudent to treat all novel chemical compounds with care.
Troubleshooting Guide: Common Coupling Reactions
This section provides a detailed troubleshooting guide for common issues encountered during coupling reactions with this compound.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with inversion of configuration.[8][13][14][15] It typically involves an alcohol, a nucleophile (often a carboxylic acid or phenol), a phosphine (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[9]
Troubleshooting Common Mitsunobu Reaction Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion of Starting Alcohol | 1. Reagent Quality: DEAD/DIAD or PPh₃ may have degraded. 2. Insufficient Acidity of Nucleophile: The pKa of the nucleophile may be too high. 3. Steric Hindrance: The nucleophile or alcohol may be sterically bulky. 4. Improper Reagent Stoichiometry: Incorrect molar ratios of reagents. | 1. Verify Reagent Purity: Use freshly opened or purified reagents. PPh₃ can oxidize to triphenylphosphine oxide over time.[16] 2. Select a More Acidic Nucleophile: The nucleophile's pKa should ideally be below 13 to ensure it can be deprotonated by the reaction intermediate.[14] 3. Modify Reaction Conditions: For sterically hindered substrates, consider using a more reactive phosphine or a higher reaction temperature. However, be mindful of potential side reactions. 4. Optimize Stoichiometry: Typically, 1.1-1.5 equivalents of the phosphine and azodicarboxylate are used. Increasing the equivalents may drive the reaction to completion, but can also lead to purification challenges.[16] |
| Formation of Side Products (e.g., Triphenylphosphine Oxide, Hydrazinedicarboxylate) | 1. Presence of Water: Moisture can consume the active Mitsunobu reagents. 2. Incorrect Order of Addition: The order in which reagents are added can influence the reaction pathway. 3. Reaction Temperature Too High: Can lead to decomposition of reagents or products. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[16] 2. Optimize Addition Order: A common and often successful procedure is to dissolve the alcohol, nucleophile, and PPh₃ in the solvent, cool to 0 °C, and then add the DEAD/DIAD dropwise.[9][16] 3. Control Reaction Temperature: Most Mitsunobu reactions are run at 0 °C to room temperature.[15] Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Difficulty in Purification | 1. Excess Reagents and Byproducts: Triphenylphosphine oxide and the reduced hydrazinedicarboxylate can be difficult to separate from the desired product. | 1. Use Polymer-Supported Reagents: Polymer-supported triphenylphosphine can be easily filtered off after the reaction.[17] 2. Modified Workup: Precipitation of triphenylphosphine oxide can sometimes be achieved by adding a non-polar solvent like hexane or ether and cooling the mixture. 3. Chromatography Optimization: Careful selection of the mobile phase for column chromatography is crucial. |
O-Alkylation (Etherification)
O-alkylation is a fundamental transformation for forming ether linkages. For this compound, this typically involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide or another electrophile.
Troubleshooting Common O-Alkylation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Deprotonation | 1. Base Strength: The base may not be strong enough to fully deprotonate the alcohol. 2. Solvent Effects: The solvent may not be suitable for the chosen base. | 1. Select a Stronger Base: While the CF₃ group increases the alcohol's acidity, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required for complete deprotonation. 2. Choose an Appropriate Solvent: Aprotic solvents like THF, DMF, or DMSO are generally suitable for reactions with strong bases. |
| Low Yield of Ether Product | 1. Poor Nucleophilicity of the Alkoxide: The resulting alkoxide may not be sufficiently nucleophilic. 2. Poor Electrophile: The alkylating agent may be unreactive. 3. Side Reactions: Elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. | 1. Consider a Phase-Transfer Catalyst: For reactions in biphasic systems, a phase-transfer catalyst can enhance the nucleophilicity of the alkoxide. 2. Use a More Reactive Electrophile: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Alkyl triflates are also highly reactive. 3. Optimize Reaction Temperature: Lower temperatures generally favor substitution over elimination. |
| N-Alkylation of the Oxadiazole Ring | 1. Ambident Nucleophilicity: The deprotonated oxadiazole ring system can potentially be alkylated on a nitrogen atom. | 1. Use Milder Conditions: Employing a weaker base and lower temperatures can favor O-alkylation. 2. Protecting Groups: In complex syntheses, protecting the oxadiazole nitrogen might be necessary, although this adds extra steps. |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig Type)
While the alcohol itself is not directly used in these reactions, it can be readily converted to a suitable coupling partner (e.g., a halide or triflate).
Troubleshooting Common Cross-Coupling Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Catalyst Deactivation | 1. Presence of Impurities: Certain functional groups or impurities can poison the palladium catalyst. 2. Oxidative Instability: The Pd(0) active species can be sensitive to air. | 1. Purify Starting Materials: Ensure all reactants are free from catalyst poisons like sulfur-containing compounds. 2. Maintain Inert Atmosphere: Thoroughly degas solvents and run the reaction under a nitrogen or argon atmosphere.[18] |
| Low Reaction Rate or Incomplete Conversion | 1. Ligand Choice: The ligand may not be optimal for the specific substrate. 2. Base and Solvent Selection: The choice of base and solvent is critical for the efficiency of the catalytic cycle. | 1. Screen Different Ligands: For Suzuki couplings, phosphine ligands like SPhos or XPhos are often effective for heteroaromatic substrates. For Buchwald-Hartwig aminations, ligands like BINAP or Josiphos are commonly used.[10][19] 2. Optimize Base and Solvent: A variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF/water mixtures) should be screened to find the optimal conditions.[20][21] |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | 1. Reaction Conditions: High temperatures or prolonged reaction times can promote homocoupling. | 1. Modify Reaction Parameters: Lowering the temperature or reducing the reaction time can minimize this side reaction. Ensure slow addition of the palladium catalyst. |
Experimental Protocols
Protocol 1: Mitsunobu Esterification
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the carboxylic acid, and PPh₃.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation using Sodium Hydride
This protocol outlines a general procedure for the O-alkylation of this compound with an alkyl halide.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl halide (1.1 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Decision Tree for Troubleshooting Low Yield in Mitsunobu Reactions
Caption: Troubleshooting workflow for low yield in Mitsunobu reactions.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General synthetic route for Pd-catalyzed couplings.
References
- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mitsunobu Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 16. reddit.com [reddit.com]
- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
- 21. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties of the trifluoromethyl (CF₃) group make it a prized substituent in medicinal chemistry and materials science, but its installation onto heterocyclic scaffolds is often fraught with challenges.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your synthetic goals.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in the synthesis of trifluoromethylated heterocycles?
-
How do I choose the right trifluoromethylating reagent for my substrate?
-
My trifluoromethylation reaction is not working. What are the first things I should check?
-
How can I control regioselectivity in the trifluoromethylation of N-heterocycles?
-
What are the best practices for purifying trifluoromethylated heterocycles?
-
-
Troubleshooting Guides
-
Problem 1: Low or No Yield of Trifluoromethylated Product
-
Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures
-
Problem 3: Decomposition of Starting Material or Product
-
Problem 4: Difficulty in Purification of the Trifluoromethylated Product
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Radical Trifluoromethylation of an Electron-Rich Heterocycle
-
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester
-
-
References
Frequently Asked Questions (FAQs)
What are the main challenges in the synthesis of trifluoromethylated heterocycles?
The synthesis of trifluoromethylated heterocycles presents several key challenges:
-
Reagent Stability and Reactivity: Many trifluoromethylating reagents are sensitive to moisture and air, requiring careful handling and storage.[2] Their reactivity can also be a double-edged sword, sometimes leading to undesired side reactions or decomposition.
-
Reaction Conditions: Trifluoromethylation reactions are often sensitive to subtle changes in reaction conditions, including temperature, solvent, and the presence of additives.[2] Optimization is frequently required to achieve good yields.
-
Substrate Scope and Functional Group Tolerance: The electronic nature of the heterocyclic substrate significantly influences its reactivity.[2] Electron-rich and electron-deficient heterocycles may require different trifluoromethylation methods.[3] Furthermore, the harsh conditions of some methods can be incompatible with sensitive functional groups.
-
Regioselectivity: For heterocyles with multiple potential reaction sites, achieving high regioselectivity can be a significant hurdle, often leading to mixtures of isomers that are difficult to separate.[4][5]
-
Purification: The unique properties of the CF₃ group can alter the polarity and solubility of the product, making purification by standard chromatographic or crystallization techniques challenging.[6]
How do I choose the right trifluoromethylating reagent for my substrate?
The choice of trifluoromethylating reagent is critical and depends on the nature of your heterocyclic substrate and the desired transformation. A general guideline is to consider the electronic properties of your substrate and the mechanism of the trifluoromethylation reaction (electrophilic, nucleophilic, or radical).
| Reagent Type | Substrate Type | Common Reagents |
| Electrophilic | Electron-rich heterocycles, β-dicarbonyl compounds, thiols | Togni's reagents, Umemoto's reagents[7][8][9] |
| Nucleophilic | Electron-deficient heterocycles, carbonyl compounds | Ruppert-Prakash reagent (TMSCF₃)[10] |
| Radical | A broad range of heterocycles, particularly for C-H functionalization | Langlois' reagent (NaSO₂CF₃), trifluoroiodomethane (CF₃I)[3][11] |
My trifluoromethylation reaction is not working. What are the first things I should check?
If you are experiencing a failed or low-yielding trifluoromethylation reaction, a systematic troubleshooting approach is essential. Here are the initial steps to take:
-
Reagent Quality: Verify the quality and stability of your trifluoromethylating reagent. Ensure it has been stored correctly and is not decomposed.[2]
-
Inert Atmosphere: Many trifluoromethylation reactions are sensitive to air and moisture. Ensure your reaction is set up under a properly inert atmosphere (e.g., nitrogen or argon).
-
Reaction Parameters: Double-check all reaction parameters, including temperature, concentration, and reaction time. Small deviations can have a significant impact.[2]
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity, as impurities can quench reagents or catalyze side reactions.
How can I control regioselectivity in the trifluoromethylation of N-heterocycles?
Controlling regioselectivity is a common challenge.[4][5] Several strategies can be employed:
-
Directing Groups: The introduction of a directing group can guide the trifluoromethylating agent to a specific position.
-
Protecting Groups: Blocking more reactive sites with protecting groups can allow for trifluoromethylation at a less reactive, but desired, position.
-
Choice of Reagent and Catalyst: Different trifluoromethylation methods can exhibit different regioselectivities. For example, radical C-H trifluoromethylation often occurs at the most electron-rich or sterically accessible position.[3]
-
Solvent Effects: In some cases, the choice of solvent can influence the regioselectivity of the reaction.[3]
What are the best practices for purifying trifluoromethylated heterocycles?
Purification can be challenging due to the altered physicochemical properties imparted by the CF₃ group.[6] Consider the following:
-
Chromatography:
-
Normal Phase: A systematic screen of solvent systems using thin-layer chromatography (TLC) is crucial to find optimal separation conditions.[6]
-
Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18) may provide better separation.
-
-
Crystallization:
-
Distillation/Sublimation: For volatile compounds, these techniques can be effective.
Troubleshooting Guides
Problem 1: Low or No Yield of Trifluoromethylated Product
Symptoms:
-
TLC or LC-MS analysis shows no product formation or only trace amounts.
-
Starting material is recovered unchanged, or a complex mixture of unidentifiable byproducts is observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Degraded Trifluoromethylating Reagent | Use a fresh batch of the reagent from a reputable supplier. Ensure proper storage under inert atmosphere and at the recommended temperature.[2] | Many trifluoromethylating reagents, especially electrophilic ones, are sensitive to moisture and can decompose over time, leading to a loss of reactivity.[2] |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and reaction time. Consider the use of additives or catalysts that have been reported to improve yields for similar substrates.[2] | Trifluoromethylation reactions are often highly sensitive to the reaction environment. A thorough optimization is crucial for success. |
| Poor Substrate Reactivity | If using an electrophilic reagent with an electron-deficient heterocycle (or vice versa), consider switching to a more appropriate reagent type (e.g., a nucleophilic or radical source of CF₃).[2][3] | The electronic properties of the substrate must be compatible with the chosen trifluoromethylation method. |
| Presence of Inhibitors | Ensure all glassware is scrupulously clean and dry. Use high-purity, anhydrous solvents. | Trace impurities, such as water or acid/base residues, can quench reagents or catalyze decomposition pathways. |
Workflow for Troubleshooting Low Yield:
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Regioselective trifluoromethylation of N-heteroaromatic compounds using trifluoromethyldifluoroborane activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Analytical Method Development for Purity Assessment of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the analytical method development for purity assessment of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the generation of robust and reliable analytical data.
Introduction to Purity Assessment of this compound
This compound is a heterocyclic compound with potential applications in pharmaceutical development. The purity of this active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-developed and validated analytical method is essential for accurately quantifying the main component and detecting any impurities.
This guide will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as it is a powerful and versatile technique for the analysis of small organic molecules like the target compound. We will also touch upon hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analytical method development for this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column. Based on the structure, a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) would be appropriate. The trifluoromethyl group imparts some hydrophobicity, while the methanol and oxadiazole groups add polarity. A gradient elution is often preferred in early development to elute a wide range of potential impurities.
Q2: How do I choose the optimal detection wavelength?
A2: The 1,2,4-oxadiazole ring system is expected to have a UV chromophore. A UV-Vis spectrum of the compound in the mobile phase should be acquired using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be chosen for quantification to achieve the highest sensitivity. For similar oxadiazole derivatives, λmax values are often found in the range of 220-260 nm.[1][2]
Q3: What are the potential impurities I should be looking for?
A3: Potential impurities can originate from the synthesis process or degradation. Common synthesis routes for 1,2,4-oxadiazoles often involve starting materials like amidoximes and acylating agents.[3][4] Therefore, unreacted starting materials, intermediates, and by-products of the cyclization reaction are potential process-related impurities. Degradation products can form under stress conditions such as acid/base hydrolysis, oxidation, heat, and light. A forced degradation study is essential to identify these potential degradants.[5][6]
Q4: When should I consider using LC-MS?
A4: LC-MS is invaluable for impurity profiling, especially for the identification of unknown impurities.[7][8] If you observe unexpected peaks in your HPLC chromatogram, LC-MS can provide mass-to-charge ratio information, which is crucial for elucidating the structure of these unknown compounds. High-resolution mass spectrometry (HRMS) can even provide the elemental composition of the impurities.[8]
HPLC/UPLC Method Development and Troubleshooting Guide
This section provides a step-by-step protocol for developing a purity method and a troubleshooting guide for common issues encountered during the analysis.
Recommended Initial HPLC Method
The following is a robust starting point for your method development. Optimization will be necessary based on your specific instrumentation and sample.
| Parameter | Recommendation | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Good balance of resolution and backpressure for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for polar and ionizable compounds by controlling pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[9] |
| Gradient | 10-90% B over 20 minutes | A broad gradient helps to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes the risk of peak distortion. |
| Detector | PDA/UV at λmax (determine experimentally, start at 230 nm) | PDA allows for peak purity analysis and determination of the optimal wavelength. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) or Acetonitrile/Water (50:50) | Ensures compatibility with the mobile phase and good peak shape. |
Experimental Workflow for Method Development
Caption: Workflow for Analytical Method Development.
Troubleshooting Common HPLC Issues
This section is formatted as a troubleshooting guide to address specific problems you may encounter.
Problem 1: Peak Tailing
-
Question: My main peak is tailing. What could be the cause and how do I fix it?
-
Answer:
-
Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on your analyte.
-
Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a pH of 2.5-3.5. This protonates the silanol groups, reducing their interaction with the analyte.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 3: Column Degradation: The column may be nearing the end of its life.
-
Solution: Replace the column with a new one of the same type.
-
-
Problem 2: Poor Resolution Between the Main Peak and an Impurity
-
Question: I have an impurity peak that is not well-separated from my main peak. How can I improve the resolution?
-
Answer:
-
Cause 1: Inadequate Separation Power: The current method may not be strong enough to separate closely eluting compounds.
-
Solution 1: Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest. This will increase the separation time between them.
-
Solution 2: Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa. This changes the selectivity of the separation.
-
Solution 3: Change the Column: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) to alter the selectivity.
-
-
Cause 2: Suboptimal Temperature: Temperature can affect the selectivity of the separation.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.
-
-
Problem 3: Ghost Peaks
-
Question: I am seeing peaks in my blank injections (ghost peaks). Where are they coming from?
-
Answer:
-
Cause 1: Carryover from the Injector: Residue from a previous, more concentrated sample may be carried over into the current injection.
-
Solution: Implement a needle wash with a strong solvent (e.g., 100% acetonitrile or a mixture of acetonitrile and isopropanol) in your autosampler program.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks, especially in gradient elution.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[10] Filter your mobile phases before use.
-
-
Cause 3: Contaminated Sample Diluent: The solvent used to dissolve your sample may be contaminated.
-
Solution: Run a blank injection of just your sample diluent to confirm if it is the source of the ghost peaks.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC problems.
Method Validation Principles
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][11]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity of the main peak should pass. No co-elution with known impurities or degradants. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 5% for impurities at the specification limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. Precision at LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and system suitability parameters should remain within acceptable limits when parameters like pH, mobile phase composition, and temperature are slightly varied. |
Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of method development for stability-indicating methods.[5][6] It helps to identify potential degradation products and demonstrates the specificity of the analytical method.
Recommended Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Objective |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To assess degradation in basic conditions. |
| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 60-80°C (solid and solution) | To assess the effect of heat on stability. |
| Photostability | ICH Q1B conditions (exposure to UV and visible light) | To determine light sensitivity. |
The goal is to achieve 5-20% degradation of the active substance.[6] Over-stressing can lead to secondary degradation products that are not relevant to the actual stability of the drug.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pi… [cymitquimica.com]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 10. journalspub.com [journalspub.com]
- 11. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Boulton-Katritzky rearrangement in 1,2,4-oxadiazole synthesis.
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this important heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting advice, with a specific emphasis on understanding and minimizing the often-problematic Boulton-Katritzky rearrangement.
Foundational Understanding: The Boulton-Katritzky Rearrangement (BKR)
Before troubleshooting, it is essential to understand the core chemical transformation that often leads to undesired side products in 1,2,4-oxadiazole chemistry. The Boulton-Katritzky rearrangement (BKR) is a thermal, acid-, or base-catalyzed isomerization of a 1,2,4-oxadiazole ring into a different heterocyclic system.[1][2][3] This rearrangement is a significant challenge because the resulting isomer has the exact same mass as the desired product, complicating analysis and purification.
The reaction proceeds via an intramolecular nucleophilic substitution, where a nucleophilic atom (Z) within a three-atom side chain at the C3 position of the oxadiazole attacks the electrophilic N(2) atom of the ring.[1] The low aromaticity and the labile O-N bond of the 1,2,4-oxadiazole nucleus facilitate this transformation.[1][2]
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with highly functionalized heterocyclic compounds, such as [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. This guide provides an in-depth technical comparison and characterization of the titular compound, offering field-proven insights into its ¹H and ¹³C NMR spectra. We will explore the causal relationships behind spectral features and compare them with relevant structural analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
The Critical Role of NMR in Characterizing Fluorinated Heterocycles
The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole ring as a bioisostere for esters and amides, and the trifluoromethyl group's ability to enhance metabolic stability and binding affinity. The accurate interpretation of its NMR spectra is paramount for confirming its identity, assessing purity, and ensuring the integrity of downstream biological data.
This guide will delve into a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound. This predictive approach, grounded in extensive literature precedents for similar structures, serves as a powerful tool for researchers awaiting experimental data or seeking to validate their own findings.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally related compounds found in the literature.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₂- | ~4.7 | Doublet (d) | ~6.0 | Methylene protons adjacent to the electron-withdrawing oxadiazole ring and the hydroxyl group. The coupling arises from the adjacent -OH proton. |
| -OH | ~5.8 | Triplet (t) | ~6.0 | The hydroxyl proton signal is expected to be a triplet due to coupling with the two methylene protons. Its chemical shift is sensitive to concentration and temperature. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C3 (oxadiazole) | ~170 | Singlet | - | Quaternary carbon of the oxadiazole ring attached to the hydroxymethyl group. |
| C5 (oxadiazole) | ~160 | Quartet (q) | ~40 | Quaternary carbon of the oxadiazole ring attached to the trifluoromethyl group, showing coupling to the three fluorine atoms. |
| -CH₂- | ~55 | Singlet | - | Methylene carbon, deshielded by the adjacent oxadiazole ring and oxygen atom. |
| -CF₃ | ~120 | Quartet (q) | ~270 | Carbon of the trifluoromethyl group, exhibiting a characteristic large one-bond coupling to the three fluorine atoms. |
Comparative Spectral Analysis: Understanding Structural Influences
To appreciate the unique spectral features of this compound, it is instructive to compare its predicted NMR data with that of structurally related compounds.
Comparison with (3-(Furan-2-yl)-5-(trifluoromethyl)isoxazol-4-yl)methanol
A related heterocyclic compound, (3-(furan-2-yl)-5-(trifluoromethyl)isoxazol-4-yl)methanol, provides a useful comparison. While the core heterocycle is different (isoxazole vs. oxadiazole), the presence of the trifluoromethyl and hydroxymethyl groups allows for an analysis of the impact of the heterocyclic scaffold. The methylene protons in this isoxazole derivative are reported to appear around 4.6 ppm, and the hydroxyl proton at around 2.5 ppm in CDCl₃. The difference in the predicted hydroxyl proton shift for our target compound in DMSO-d₆ highlights the significant effect of the solvent.
Comparison with N-Benzyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Examining a compound with the same 5-(trifluoromethyl)-1,2,4-oxadiazole core but a different substituent at the 3-position, such as N-benzyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide, allows for an assessment of the substituent's electronic effects. In this benzamide derivative, the ¹³C NMR signal for the C5 carbon of the oxadiazole appears around 170 ppm (quartet, J ≈ 24 Hz), while the CF₃ carbon is observed around 107.5 ppm (triplet, J ≈ 217 Hz) in CDCl₃. These values are in general agreement with our predictions and underscore the characteristic splitting patterns induced by the fluorine atoms.
Experimental Protocol for High-Resolution NMR Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for minimizing proton exchange of the hydroxyl group, leading to sharper signals and observable coupling.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition (125 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and quaternary carbons often have longer relaxation times.
-
-
Data Processing:
-
Apply a gentle exponential window function to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet centered at 39.52 ppm.
-
Visualizing the NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR-based structural characterization of a novel small molecule like this compound.
Caption: Workflow for NMR-based structural elucidation.
This comprehensive approach, from meticulous sample preparation to detailed spectral analysis, ensures the generation of reliable and reproducible NMR data, which is indispensable for the advancement of drug discovery programs.
mass spectrometry fragmentation pattern of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Abstract
This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (CAS No. 1260674-38-1).[1][2] As a key building block in medicinal chemistry and drug development, understanding its mass spectral behavior is paramount for its unambiguous identification and characterization in complex matrices. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this guide outlines a theoretical fragmentation pathway based on well-established principles of mass spectrometry for heterocyclic compounds, trifluoromethyl-containing molecules, and benzylic alcohols.[3][4][5] This predictive analysis is compared with the known fragmentation of related structures to provide a robust framework for researchers.
Introduction: The Significance of this compound
The title compound, this compound, is a bifunctional molecule incorporating a stable 1,2,4-oxadiazole heterocycle, a trifluoromethyl group, and a primary alcohol. The 1,2,4-oxadiazole ring is a prevalent scaffold in pharmacologically active compounds due to its favorable metabolic stability and ability to act as a bioisostere for esters and amides. The trifluoromethyl group is frequently introduced into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[6] The hydroxymethyl group provides a handle for further synthetic modifications.
Given its potential role in the synthesis of novel therapeutic agents, a thorough understanding of its analytical properties is crucial. Mass spectrometry, particularly with electron ionization, is a fundamental technique for structural elucidation.[7] The high energy imparted during EI-MS induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. This guide will dissect the predicted fragmentation pathways, offering insights that are vital for researchers in synthesis, quality control, and metabolite identification.
Theoretical Fragmentation Pathways under Electron Ionization
Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) which then undergoes a series of fragmentation events. The primary fragmentation pathways are predicted to be driven by the inherent instability of the oxadiazole ring, the facile loss of the trifluoromethyl group, and fragmentation associated with the hydroxymethyl moiety.
A general overview of the proposed fragmentation cascade is presented below:
Figure 1: Predicted Electron Ionization Fragmentation Workflow.
Initial Fragmentation of the Molecular Ion
The molecular ion of this compound has a predicted m/z of 168. The initial fragmentation events are likely to involve the most labile parts of the molecule:
-
Loss of a Hydrogen Radical (H˙): Cleavage of a C-H bond from the hydroxymethyl group can lead to the formation of a stable oxonium ion at m/z 167 .
-
Loss of a Hydroxyl Radical (˙OH): Similar to the fragmentation of benzyl alcohol, the loss of the hydroxyl radical from the hydroxymethyl group is a probable pathway, resulting in a resonance-stabilized cation at m/z 151 .[4]
-
Loss of Formaldehyde (CH₂O): A common fragmentation for primary alcohols, the neutral loss of formaldehyde can occur, leading to a radical cation at m/z 138 .[8]
-
Loss of the Trifluoromethyl Radical (˙CF₃): The C-CF₃ bond is susceptible to cleavage, leading to the loss of a trifluoromethyl radical (69 u) and the formation of a cation at m/z 99 . This is a well-documented fragmentation pathway for trifluoromethyl-substituted compounds.[3]
Cleavage of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is prone to cleavage under electron ionization.[5][9] The primary ring fragmentation is expected to involve the scission of the N2-C3 and O1-C5 bonds, which are energetically weak. This can lead to the formation of several characteristic fragment ions:
-
Formation of Trifluoromethyl Nitrile Radical Cation ([CF₃CN]⁺˙): Cleavage of the ring can result in the formation of the trifluoromethyl nitrile radical cation at m/z 93 .
-
Formation of [C₂H₂NO]⁺: Subsequent fragmentation of the remaining portion of the molecule after ring cleavage can lead to the formation of an ion at m/z 56 .
Secondary Fragmentation
The primary fragment ions will likely undergo further fragmentation:
-
The ion at m/z 138 ([M - CH₂O]⁺˙) can subsequently lose a trifluoromethyl radical to form an ion at m/z 69 .
-
The ion at m/z 99 ([M - CF₃]⁺) can lose a molecule of hydrogen cyanide (HCN) to yield a fragment at m/z 72 .
Proposed Fragmentation Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation pathways.
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 168 | [C₄H₃F₃N₂O₂]⁺˙ | - | Molecular Ion |
| 167 | [C₄H₂F₃N₂O₂]⁺ | H˙ | Loss of a hydrogen radical from the hydroxymethyl group. |
| 151 | [C₄H₂F₃N₂O]⁺ | ˙OH | Loss of a hydroxyl radical from the hydroxymethyl group. |
| 138 | [C₃HF₃N₂O]⁺˙ | CH₂O | Loss of formaldehyde from the hydroxymethyl group. |
| 99 | [C₃H₃N₂O₂]⁺ | ˙CF₃ | Loss of the trifluoromethyl radical. |
| 93 | [C₂F₃N]⁺˙ | C₂H₃NO₂ | Ring cleavage leading to trifluoromethyl nitrile. |
| 82 | [C₃H₂N₂O]⁺ | ˙CF₃, CO | From m/z 138, loss of ˙CF₃ and then CO. |
| 56 | [C₂H₂NO]⁺ | C₂F₃N₂O | Ring cleavage and subsequent fragmentation. |
Comparison with Alternative Structures
The predicted fragmentation pattern can be compared with that of structurally related molecules to enhance confidence in the proposed pathways.
-
3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole: This compound would also be expected to show the characteristic loss of the trifluoromethyl group and cleavage of the oxadiazole ring. However, it would lack the fragments associated with the hydroxymethyl group (loss of H, OH, and CH₂O). Instead, it would exhibit fragmentation of the phenyl ring.
-
[5-Methyl-1,2,4-oxadiazol-3-yl]methanol: This analog would show similar fragmentation related to the hydroxymethyl group and the oxadiazole ring. However, it would lose a methyl radical (˙CH₃) instead of a trifluoromethyl radical, leading to a different set of fragment ions.
This comparative analysis highlights the diagnostic value of specific fragment ions in identifying the substituents on the 1,2,4-oxadiazole core.
Recommended Experimental Protocol
To experimentally verify the fragmentation of this compound, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended.
Figure 2: Standard workflow for GC-MS analysis of the target compound.
Methodology Details:
-
Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) should be prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Injection: A 1 µL aliquot of the sample is injected into the GC system.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar column (e.g., HP-5ms or equivalent).
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: The mass spectrum is acquired over a mass-to-charge ratio (m/z) range of 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
Conclusion
This guide provides a detailed theoretical framework for the mass spectrometric fragmentation of this compound under electron ionization. The predicted fragmentation pathways, centered on the lability of the hydroxymethyl group, the trifluoromethyl substituent, and the inherent instability of the 1,2,4-oxadiazole ring, offer a valuable tool for the identification and structural elucidation of this important synthetic building block. The proposed experimental protocol provides a clear and robust method for obtaining an experimental mass spectrum, which will be crucial for confirming these predictions and for the routine analysis of this compound and its derivatives in a research and development setting.
References
- 1. This compound | 1260674-38-1 [chemicalbook.com]
- 2. 1260674-38-1 | (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol - AiFChem [aifchem.com]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
In the landscape of pharmaceutical research and development, the rigorous confirmation of purity for novel chemical entities is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a key intermediate in the synthesis of various biologically active compounds.[1] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound and its derivatives valuable in drug discovery.[1]
This document will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the principal method for purity determination, while also offering a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical insights needed to select and implement the most appropriate analytical strategy for this specific molecule.
The Critical Role of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic activity, or instability of the final drug product. Therefore, robust and reliable analytical methods are paramount for ensuring the quality and consistency of these compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For a molecule like this compound, reversed-phase HPLC (RP-HPLC) with UV detection stands out as a highly suitable and widely accessible method for purity assessment. The rationale for this choice is multifactorial, stemming from the compound's inherent chemical properties. The presence of the 1,2,4-oxadiazole ring, a heterocyclic aromatic system, imparts significant UV absorbance, making it readily detectable by a standard UV detector.[2] Furthermore, the molecule possesses both polar (methanol group) and non-polar (trifluoromethylphenyl group) characteristics, making it amenable to separation on a reversed-phase column.
Experimental Protocol: RP-HPLC for Purity Confirmation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A fluorinated stationary phase could also be considered for enhanced selectivity of fluorinated compounds.[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or λmax determined by PDA scan)
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Method Parameters:
-
C18 Column: The non-polar stationary phase provides good retention and separation for moderately polar compounds.
-
Acidified Mobile Phase: The addition of formic acid helps to protonate any acidic or basic functional groups, leading to sharper peaks and improved reproducibility.
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
UV Detection at 254 nm: This is a common wavelength for aromatic compounds. A PDA detector would be advantageous to determine the optimal wavelength for detection and to check for peak purity.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis of Alternative Techniques
While HPLC is a robust primary method, other techniques offer complementary information and can be invaluable for comprehensive characterization and impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For this compound, its applicability depends on the compound's volatility and thermal stability. The presence of the polar methanol group may decrease its volatility, potentially requiring derivatization (e.g., silylation) to improve its chromatographic behavior.[4]
Key Considerations for GC-MS:
-
Volatility: The boiling point of the compound needs to be assessed. If it is not sufficiently volatile, derivatization is necessary.
-
Thermal Stability: The compound must not degrade at the high temperatures of the GC inlet and column.
-
Mass Spectral Fragmentation: The electron ionization (EI) source in GC-MS will cause fragmentation of the molecule. The fragmentation pattern of the 1,2,4-oxadiazole ring can be complex but provides valuable structural information for impurity identification.[2][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of fluorinated compounds and is a powerful tool for impurity profiling.[6][7]
Key Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS can detect and identify impurities at very low levels.
-
Molecular Weight Information: It provides the molecular weight of the parent compound and any impurities, which is crucial for their identification.
-
Structural Information: Tandem MS (MS/MS) experiments can provide fragmentation data to elucidate the structures of unknown impurities.
-
No Derivatization Required: Unlike GC-MS, LC-MS can directly analyze polar and non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structure elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[8][9][10] ¹H, ¹³C, and ¹⁹F NMR would all be highly informative for this compound.
Key Features of NMR for Purity Analysis:
-
Structural Confirmation: NMR provides unambiguous confirmation of the compound's structure.
-
Quantitative Purity Assessment (qNMR): By using an internal standard with a known concentration and purity, the absolute purity of the target compound can be determined with high accuracy.
-
Detection of a Wide Range of Impurities: NMR can detect both structurally related and unrelated impurities, as long as they have NMR-active nuclei and are present at a sufficient concentration.
-
Non-destructive: The sample can be recovered after analysis.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS | NMR |
| Primary Application | Quantitative Purity | Impurity ID (volatile) | Impurity ID & Quantification | Structure Elucidation & Quantitative Purity |
| Sensitivity | Good (µg/mL) | Excellent (pg-ng/mL) | Excellent (pg-ng/mL) | Moderate (mg) |
| Selectivity | Good | Excellent | Excellent | Excellent |
| Sample Volatility | Not required | Required | Not required | Not required |
| Derivatization | Not required | May be required | Not required | Not required |
| Structural Information | Limited (UV spectrum) | Good (Fragmentation) | Excellent (MS/MS) | Excellent (Connectivity) |
| Ease of Use | Relatively easy | Moderate | Moderate to complex | Complex |
| Cost | Moderate | Moderate | High | High |
Conclusion and Recommendations
For routine purity confirmation of this compound, RP-HPLC with UV detection is the recommended primary method due to its robustness, accessibility, and suitability for the compound's chemical properties. It provides reliable quantitative data on the purity of the main component and can detect the presence of impurities.
For a more comprehensive analysis, particularly during process development and for regulatory submissions, a multi-technique approach is advised:
-
LC-MS should be employed to identify and characterize any impurities detected by HPLC. Its high sensitivity and ability to provide molecular weight and structural information are invaluable for this purpose.
-
NMR is essential for the definitive structural confirmation of the main compound and can be used as an orthogonal method for purity determination via qNMR. ¹⁹F NMR will be particularly useful for analyzing impurities related to the trifluoromethyl group.
-
GC-MS can be a useful secondary technique if volatile impurities are suspected, but its utility for the parent compound may be limited without derivatization.
By judiciously applying these complementary analytical techniques, researchers and drug development professionals can ensure the highest standards of purity, quality, and safety for this compound and its downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. scielo.br [scielo.br]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Tale of Two Isomers: A Comparative Guide to 1,2,4- and 1,3,4-Oxadiazoles in Drug Design
In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold can profoundly influence the ultimate success of a drug candidate. Among the plethora of choices, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures.[1] Often employed as bioisosteric replacements for amide and ester functionalities, these five-membered rings offer a unique combination of physicochemical and pharmacological properties.[2][3] However, the seemingly subtle shift in the arrangement of nitrogen and oxygen atoms between the 1,2,4- and 1,3,4-isomers leads to significant and often decisive differences in their performance within a biological system.[2][4] This guide provides an in-depth, objective comparison of these two critical isomers, empowering researchers, scientists, and drug development professionals to make more informed decisions in their quest for novel therapeutics.
Physicochemical Properties: More Than Just a Rearrangement
The distinct electronic distribution within the 1,2,4- and 1,3,4-oxadiazole rings directly translates to differing physicochemical characteristics that are paramount in drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A critical differentiator is lipophilicity . Systematic studies have consistently demonstrated that 1,3,4-oxadiazole isomers exhibit significantly lower lipophilicity (logD) compared to their 1,2,4-oxadiazole counterparts, often by an order of magnitude.[2][5] This can be attributed to the different charge distributions and dipole moments of the two rings.[2][5] The higher polarity of the 1,3,4-oxadiazole can be advantageous in mitigating excessive lipophilicity, a common hurdle in drug development that can lead to poor solubility and off-target effects.
Metabolic stability is another area where the choice of isomer can have a profound impact. The 1,2,4-oxadiazole ring, while generally more stable to hydrolysis than esters, can be susceptible to metabolic cleavage.[6][7] In contrast, the 1,3,4-oxadiazole ring often confers superior metabolic stability.[2][6] This enhanced stability is a key reason for its frequent incorporation into drug candidates, as it can lead to a longer half-life and an improved pharmacokinetic profile.[8]
The hydrogen bonding capacity of these isomers also differs. Both can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of amides and esters. However, the positioning of the nitrogen atoms influences the strength and directionality of these interactions, which can be crucial for target binding.[4][9]
Table 1: Comparative Physicochemical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale for Difference & Implication in Drug Design |
| Lipophilicity (logD) | Higher | Lower | Different charge distribution and dipole moment. Lower logD of 1,3,4-isomer can improve aqueous solubility and reduce off-target toxicity.[2][5] |
| Metabolic Stability | Generally stable, but can be susceptible to cleavage.[6][7] | Generally more stable.[2][6] | The arrangement of heteroatoms in the 1,3,4-isomer imparts greater resistance to metabolic enzymes, leading to improved pharmacokinetics.[8] |
| Aqueous Solubility | Generally lower | Generally higher | Directly related to the lower lipophilicity of the 1,3,4-isomer.[2] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Acts as a hydrogen bond acceptor. | The different placement of nitrogen atoms can alter the geometry and strength of hydrogen bonds with the target protein.[4][9] |
| Aromaticity & Stability | Aromatic and stable.[10] | The most stable among the oxadiazole isomers.[10] | Both isomers are chemically robust, but the 1,3,4-isomer's superior stability can be advantageous for shelf-life and formulation. |
Synthesis: Crafting the Core Scaffold
The synthetic accessibility of a scaffold is a practical consideration in any drug discovery program. Fortunately, a variety of reliable methods exist for the preparation of both 1,2,4- and 1,3,4-oxadiazoles.
Synthesis of 1,2,4-Oxadiazoles
A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, typically an acyl chloride or an anhydride.[11][12]
Caption: General synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
-
Step 1: Formation of the Amidoxime. To a solution of a nitrile in ethanol/water, add hydroxylamine hydrochloride and a base (e.g., sodium carbonate). Reflux the mixture until the nitrile is consumed (monitored by TLC). After cooling, the amidoxime often precipitates and can be collected by filtration.
-
Step 2: Acylation. Dissolve the amidoxime in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add the desired acyl chloride dropwise at 0°C. Stir the reaction at room temperature until completion.
-
Step 3: Cyclization. The resulting O-acyl amidoxime can be cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent (e.g., toluene or xylene), often with a catalytic amount of acid or base.
-
Step 4: Purification. After cooling, the reaction mixture is worked up (e.g., washing with aqueous solutions) and the crude product is purified by column chromatography or recrystallization.
Synthesis of 1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is frequently achieved through the cyclodehydration of 1,2-diacylhydrazines.[13][14] A variety of dehydrating agents can be employed, including phosphorus oxychloride, sulfuric acid, or Burgess reagent.[14][15]
Caption: General synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
-
Step 1: Preparation of the Diacylhydrazine. React a carboxylic acid hydrazide with an acyl chloride or anhydride in a suitable solvent like pyridine or dichloromethane at 0°C to room temperature. The product, a 1,2-diacylhydrazine, often precipitates and can be isolated by filtration.
-
Step 2: Cyclodehydration. The isolated diacylhydrazine is then treated with a dehydrating agent. For example, refluxing in excess phosphorus oxychloride is a common method.
-
Step 3: Work-up and Purification. After the reaction is complete, the excess dehydrating agent is carefully quenched (e.g., by pouring onto ice). The resulting solid is collected, washed, and purified by recrystallization or column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
Biological Activities and Applications in Drug Design: A Head-to-Head Comparison
Both 1,2,4- and 1,3,4-oxadiazole cores are found in a wide array of biologically active molecules, demonstrating their versatility as pharmacophores.[16][17] The choice between the two often depends on the specific therapeutic target and the desired structure-activity relationship (SAR).
Anticancer Activity
Both isomers have been extensively explored as scaffolds for anticancer agents.[18]
-
1,2,4-Oxadiazoles: Derivatives of 1,2,4-oxadiazole have shown potent cytotoxicity against various cancer cell lines.[18] For instance, certain 1,2,4-oxadiazole-linked imidazopyrazine derivatives have demonstrated excellent activity against MCF-7, A-549, and A-375 cancer cells.[10]
-
1,3,4-Oxadiazoles: This isomer is also a prominent feature in many anticancer compounds.[15] The marketed anticancer agent Zibotentan® contains a 1,3,4-oxadiazole ring.[13] Numerous studies have reported 1,3,4-oxadiazole derivatives with significant antitumor activity, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[15][19]
Antimicrobial Activity
The oxadiazole scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[16][17]
-
1,2,4-Oxadiazoles: A number of 1,2,4-oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[20][21]
-
1,3,4-Oxadiazoles: This isomer is also well-represented in the antimicrobial literature, with many derivatives showing broad-spectrum activity against various bacterial and fungal strains.[13][17]
Anti-inflammatory Activity
Both isomers have been incorporated into molecules with potent anti-inflammatory effects.
-
1,2,4-Oxadiazoles: Several series of 1,2,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results in vivo.[22]
-
1,3,4-Oxadiazoles: Derivatives of 1,3,4-oxadiazole have also demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[13][17]
Case Study: Bioisosteric Replacement and its Consequences
A compelling example of the differential effects of these isomers comes from a study on cannabinoid receptor 2 (CB2) ligands. When a central 1,2,4-oxadiazole ring in a series of high-affinity CB2 ligands was replaced with a 1,3,4-oxadiazole ring, several key changes were observed.[6] The 1,3,4-oxadiazole analogs exhibited higher polarity, reduced metabolic degradation by human liver microsomes, and decreased interaction with hERG channels.[6] While there was a reduction in CB2 affinity for some of the 1,3,4-oxadiazole derivatives, one compound retained high affinity and selectivity.[6] This highlights the nuanced trade-offs that must be considered when performing such bioisosteric replacements.
Conclusion: Making the Right Choice
The decision to use a 1,2,4- or 1,3,4-oxadiazole in a drug design campaign is not arbitrary. It is a strategic choice based on a deep understanding of their distinct properties.
-
Choose 1,3,4-oxadiazole when:
-
Lower lipophilicity and improved aqueous solubility are desired.
-
Enhanced metabolic stability is a primary concern.
-
Minimizing hERG liability is a priority.[2]
-
-
Choose 1,2,4-oxadiazole when:
-
The specific spatial arrangement of substituents afforded by this isomer is crucial for target binding.
-
Its particular electronic properties are required for a desired pharmacological effect.
-
Ultimately, the optimal choice will be context-dependent and should be guided by a thorough analysis of the target, the desired ADME properties, and the overall goals of the drug discovery program. Both isomers will undoubtedly continue to be valuable tools in the medicinal chemist's arsenal for years to come.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
The Critical Role of the Trifluoromethyl Group in the Bioactivity of 1,2,4-Oxadiazole Analogs: A Comparative Guide
For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has emerged as a privileged scaffold. Its unique electronic properties and metabolic stability make it an attractive component in the design of novel therapeutics. This guide provides an in-depth comparison of analogs based on the [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol core structure, with a specific focus on elucidating the structure-activity relationship (SAR) of the vital trifluoromethyl (CF3) group. The experimental data presented herein underscores the causal relationship between this specific structural feature and biological potency, offering a valuable resource for informed lead optimization.
The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering enhanced hydrolytic and metabolic stability, a crucial attribute for developing viable drug candidates.[1] The incorporation of a trifluoromethyl group further modulates the molecule's properties. The high electronegativity of the fluorine atoms can influence the acidity of nearby protons, alter binding interactions with biological targets, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a compound.[2] Our comparative analysis will pivot on a key study that systematically dissected the contribution of the CF3 group to the inhibitory activity of these analogs against Class IIa histone deacetylases (HDACs), a promising target for neurodegenerative diseases like Huntington's.[1]
Comparative Analysis of 5-Position Analogs
The choice to investigate the 5-position of the 1,2,4-oxadiazole ring is driven by the need to understand the precise contribution of the trifluoromethyl group to the compound's biological activity. By systematically replacing the CF3 group with other substituents, we can directly observe the impact on potency. This approach moves beyond simple observation to establish a clear causal link between chemical structure and biological function. The following data, derived from studies on Class IIa HDAC inhibitors, provides a stark illustration of this principle.[1]
Table 1: Structure-Activity Relationship of 5-Substituted 1,2,4-Oxadiazole Analogs against HDAC4
| Compound ID | 5-Position Substituent (R) | HDAC4 IC50 (µM) | Fold Change vs. CF3 |
| 1 | -CF3 | 0.044 | - |
| 2 | -CHF2 | 13.2 | 300-fold decrease |
| 3 | -CH3 | >20 | >454-fold decrease |
| 4 | -H | >20 | >454-fold decrease |
| 5 (regioisomer) | 3-CF3 | >20 | >454-fold decrease |
Data sourced from ACS Med. Chem. Lett. 2021, 12, 4, 631–637.[1]
Key Insights from the Comparative Data:
-
The Trifluoromethyl Group is Essential for Potency: The data unequivocally demonstrates that the trifluoromethyl group at the 5-position is critical for potent HDAC4 inhibition. Replacement with a difluoromethyl (-CHF2) group leads to a dramatic 300-fold loss in activity.[1] This suggests that the strong electron-withdrawing nature and specific steric profile of the CF3 group are crucial for optimal interaction with the enzyme's active site.
-
Lesser Fluorination or No Fluorination Abolishes Activity: The complete removal of fluorine, by substituting the CF3 group with a methyl group (-CH3) or a hydrogen atom (-H), results in a near-total loss of inhibitory activity, with IC50 values exceeding 20 µM.[1] This highlights that simple lipophilicity or steric bulk is not sufficient for activity; the unique electronic properties conferred by the fluorine atoms are paramount.
-
Regiochemistry is Crucial: The regioisomeric analog, where the trifluoromethyl group is at the 3-position of the oxadiazole ring, is also inactive.[1] This finding is critical, as it indicates that the precise spatial arrangement of the trifluoromethyl group in relation to the rest of the molecule is vital for its biological function. This underscores the importance of rigid scaffolds like the 1,2,4-oxadiazole ring in orienting key functional groups for optimal target engagement.
While the SAR at the 5-position is clearly defined, it is important to note that the role of the methanol group at the 3-position has been less explored in publicly available literature. Further studies involving etherification, esterification, or replacement of this group would be necessary to build a complete SAR profile for this scaffold.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the parent compound and a representative biological assay.
Synthesis of this compound
This protocol is adapted from established synthetic routes for 1,2,4-oxadiazoles.[3][4]
Step 1: Synthesis of Trifluoroacetamidoxime
-
To a solution of trifluoroacetonitrile (1.0 eq) in ethanol at 0 °C, add a 50% aqueous solution of hydroxylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield trifluoroacetamidoxime.
Step 2: Synthesis of this compound
-
Dissolve 2,3-dihydroxypropanoic acid (1.1 eq) in pyridine.
-
Add trifluoroacetamidoxime (1.0 eq) to the solution.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Heat the reaction mixture to 110 °C for 4 hours to effect cyclization.
-
Cool the reaction to room temperature and filter to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
HDAC4 Inhibition Assay (Biochemical)
This protocol is a representative method for evaluating the biological activity of the synthesized analogs.[1]
-
Reagents and Buffers:
-
Recombinant human HDAC4 enzyme.
-
Fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution (e.g., Trypsin in assay buffer).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black plate, add 2 µL of the compound dilutions.
-
Add 48 µL of HDAC4 enzyme solution (diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37 °C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizing the Scientific Workflow
To better illustrate the logical flow of a structure-activity relationship study, the following diagrams are provided.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: A generalized synthetic scheme for the target compound.
Conclusion
This comparative guide establishes, with supporting experimental data, the indispensable role of the 5-trifluoromethyl group in the biological activity of this compound analogs, particularly in the context of HDAC4 inhibition. The systematic evaluation of analogs reveals that both the high degree of fluorination and the specific regiochemistry are critical for potent bioactivity. These findings provide a solid, evidence-based foundation for medicinal chemists and drug development professionals to guide future design and optimization efforts. The provided protocols offer a framework for validating these findings and exploring new chemical space around this promising scaffold.
References
- 1. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 1,2,4-Oxadiazole as a Bioisosteric Replacement for Amides and Esters: A Comparative Guide to Enhance Drug Properties
For researchers, scientists, and drug development professionals, the strategic replacement of labile functional groups is a cornerstone of modern medicinal chemistry. The 1,2,4-oxadiazole ring has emerged as a robust bioisostere for esters and amides, offering a pathway to enhanced metabolic stability and other desirable physicochemical properties without compromising pharmacological activity.[1][2] This guide provides an in-depth comparative analysis of the 1,2,4-oxadiazole moiety against its amide and ester counterparts, supported by experimental data and detailed methodologies to validate its application.
The Rationale: Overcoming the Achilles' Heel of Amides and Esters
Amides and esters are ubiquitous in pharmaceuticals, often playing a crucial role in binding to biological targets through hydrogen bonding. However, their susceptibility to hydrolysis by ubiquitous esterases and amidases in the plasma and liver presents a significant challenge in drug design, often leading to poor pharmacokinetic profiles, including short half-lives and low oral bioavailability.[1]
The 1,2,4-oxadiazole ring serves as an effective mimic of the electronic and steric properties of amides and esters while being significantly more resistant to metabolic degradation.[3][4] This heterocycle is not a substrate for common hydrolytic enzymes, thus offering a predictable solution to a common metabolic liability.[1]
Physicochemical Properties: A Comparative Overview
The introduction of a 1,2,4-oxadiazole ring can influence key physicochemical properties that govern a drug candidate's behavior. The following table summarizes a comparison of these properties.
| Property | Amide / Ester | 1,2,4-Oxadiazole | Rationale for Change & Field Insights |
| Metabolic Stability | Susceptible to hydrolysis by esterases and amidases.[1] | Generally resistant to hydrolysis.[2] | The heterocyclic ring lacks the susceptible carbonyl group present in amides and esters, leading to increased plasma and liver microsomal stability.[5] |
| Lipophilicity (LogP/LogD) | Variable, contributes to overall lipophilicity. | Can be modulated; often more lipophilic than the corresponding 1,3,4-oxadiazole isomer.[6] | The electronic nature of the ring system affects partitioning. While the 1,2,4-oxadiazole can increase lipophilicity compared to a more polar amide, this can be fine-tuned by adjusting the substituents on the ring. |
| Aqueous Solubility | Variable, dependent on the overall molecular structure. | Can be influenced by substituents.[6] | Polarity and crystal packing forces play a significant role. The replacement may require secondary modifications to maintain or improve solubility. |
| Hydrogen Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor; amide N-H can act as a donor. | The nitrogen atoms in the ring can act as hydrogen bond acceptors.[3][4] | This mimicry of hydrogen bonding potential is crucial for retaining biological activity, as the oxadiazole can often engage in similar interactions with the target protein as the original amide or ester. |
Metabolic Stability: A Head-to-Head Comparison
The primary driver for employing a 1,2,4-oxadiazole bioisostere is the significant enhancement in metabolic stability. The following diagram illustrates the metabolic vulnerability of amides and esters compared to the robustness of the 1,2,4-oxadiazole ring.
Caption: Metabolic fate of amides/esters vs. 1,2,4-oxadiazoles.
Experimental Protocols for Comparative Analysis
To empirically validate the benefits of this bioisosteric replacement, a series of standardized in vitro assays should be performed.
Metabolic Stability Assessment in Liver Microsomes
This assay is the gold standard for evaluating the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Experimental Workflow:
Caption: Workflow for a liver microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound (both the parent amide/ester and the 1,2,4-oxadiazole analog) in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro tool for predicting passive intestinal absorption of drug candidates.
Detailed Protocol:
-
Preparation of Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Compound Addition:
-
Add the test compounds (dissolved in a buffer at a known concentration) to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
-
Case Study: A Hypothetical Amide-to-Oxadiazole Bioisosteric Replacement
The following table presents hypothetical but realistic data from a drug discovery program, illustrating the typical improvements seen when replacing a metabolically labile amide with a 1,2,4-oxadiazole.
| Parameter | Compound A (Amide) | Compound B (1,2,4-Oxadiazole) |
| Structure | R1-CONH-R2 | R1-(C2H2N2O)-R2 |
| Target Potency (IC50, nM) | 5 | 8 |
| Human Liver Microsomal Half-life (t½, min) | 15 | > 120 |
| Intrinsic Clearance (CLint, µL/min/mg) | 46.2 | < 5.8 |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 5.2 | 4.8 |
| Aqueous Solubility (µg/mL at pH 7.4) | 50 | 35 |
Analysis of the Case Study:
-
Metabolic Stability: The most dramatic improvement is seen in the metabolic stability, with the half-life increasing from 15 minutes to over 2 hours. This is a direct consequence of the 1,2,4-oxadiazole's resistance to hydrolysis.
-
Biological Activity: The target potency is largely retained, with only a minor decrease in activity. This demonstrates that the 1,2,4-oxadiazole can effectively mimic the key interactions of the original amide group.
-
Permeability: The permeability remains in a similar range, indicating that the bioisosteric replacement did not negatively impact the compound's ability to passively diffuse across membranes.
-
Solubility: A slight decrease in aqueous solubility is observed, which is a common trade-off when increasing metabolic stability and lipophilicity. This may require further optimization of the molecule.
Conclusion
The replacement of metabolically labile amides and esters with the 1,2,4-oxadiazole ring is a powerful and well-established strategy in medicinal chemistry. This bioisosteric approach offers a reliable method to significantly enhance metabolic stability and improve pharmacokinetic properties, often while maintaining or only slightly modulating biological activity. By employing the standardized experimental protocols outlined in this guide, researchers can effectively evaluate the impact of this substitution and make data-driven decisions to advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative In Vivo Efficacy of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl] Scaffolds in Disease Models: A Technical Guide
The [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl] moiety is a compelling scaffold in modern medicinal chemistry, imparting favorable properties such as metabolic stability and potent, specific interactions with biological targets.[1] This guide provides a comparative analysis of the in vivo efficacy of lead compounds incorporating this scaffold across distinct therapeutic areas, supported by experimental data from preclinical disease models. We will delve into the rationale behind experimental designs and compare the performance of these compounds against relevant benchmarks.
Section 1: Antimalarial Activity of a 3-Trifluoromethyl-1,2,4-oxadiazole Analogue
A significant breakthrough in the application of the trifluoromethyl-1,2,4-oxadiazole scaffold has been in the development of novel antimalarial agents. An iterative medicinal chemistry optimization of an astemizole analogue led to the identification of a highly potent 3-trifluoromethyl-1,2,4-oxadiazole compound, designated as analogue 23 .[2] This compound demonstrated promising multi-stage antiplasmodium activity and was advanced to in vivo efficacy studies.
In Vivo Efficacy in a Plasmodium berghei Mouse Model
The in vivo antimalarial activity of analogue 23 was evaluated in a Plasmodium berghei-infected mouse model, a standard preclinical model for malaria.
Experimental Protocol:
-
Animal Model: Female Swiss albino mice were used.
-
Infection: Mice were inoculated intravenously with Plasmodium berghei parasites.
-
Treatment: A 4-day suppressive test was conducted. Analogue 23 was administered orally at a dose of 50 mg/kg once daily for four consecutive days, starting 24 hours post-infection.
-
Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained blood smears.
-
Endpoint: The efficacy was determined by the reduction in parasitemia compared to an untreated control group.
Results Summary:
| Compound | Dose (Oral) | Animal Model | Efficacy | Reference |
| Analogue 23 | 4 x 50 mg/kg | P. berghei-infected mice | Significant reduction in parasitemia | [2] |
The study highlighted that analogue 23 not only possesses potent asexual blood stage activity but also shows activity against liver and gametocyte life cycle stages.[2] Preliminary investigations into its mode of action suggest that it may affect multiple processes within the parasitic digestive vacuole.[2][3]
Comparative Preclinical Profile
The decision to advance analogue 23 to in vivo studies was based on its strong in vitro profile, which demonstrated significant improvements over earlier analogues.
| Compound/Analogue | PfNF54 IC₅₀ (µM) | PfK1 IC₅₀ (µM) | Human Liver Microsomal Stability (CLint, µL·min⁻¹·mg⁻¹) | hERG Selectivity vs. Astemizole | Reference |
| Analogue 23 | 0.012 | 0.040 | < 11.6 | > 1000-fold | [2] |
| Astemizole Analogue 1 | - | - | - | - | [2] |
The high potency against both chloroquine-sensitive (PfNF54) and resistant (PfK1) strains, coupled with excellent metabolic stability and a significantly improved cardiac safety profile (hERG selectivity), underscored its potential as a clinical candidate.[2]
Section 2: CNS Application in Huntington's Disease Models with a 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) Based HDAC Inhibitor
The trifluoromethyl-oxadiazole scaffold has also been successfully employed to develop inhibitors of class IIa histone deacetylases (HDACs), which are implicated in neurodegenerative disorders like Huntington's disease.[4] A CNS-penetrant 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) compound, compound 12 , was identified with a suitable pharmacokinetic profile for in vivo assessment.[4]
Strategy for Demonstrating In Vivo Target Engagement
A primary challenge in developing CNS-targeted drugs is confirming that the compound reaches its target in the brain at therapeutic concentrations. The researchers devised a surrogate readout to measure the in vivo effects of compound 12.
Experimental Workflow:
Caption: Workflow for in vivo target engagement and dose prediction.
This approach cleverly leveraged the compound's selectivity. By measuring the effect on the less sensitive off-target (Class I/IIb HDACs), they could confidently estimate the brain concentrations required to engage the primary target (Class IIa HDACs).
In Vivo Pharmacokinetics and Brain Exposure
Pharmacokinetic studies confirmed that compound 12 achieves adequate brain exposure in mice.
| Dose (mg/kg) | Brain to Blood Ratio | Duration Above Class IIa Cellular IC₅₀ | Duration Above Class I/IIb Cellular IC₅₀ | Reference |
| 10 | 1.3 - 2.7 | ~4 hours | Minimal | [4] |
| 30 | 1.4 - 5.6 | ~8 hours | ~2 hours | [4] |
| 100 | 1.2 - 8.7 | ~14 hours | ~6 hours | [4] |
These results demonstrated that doses of 3 and 10 mg/kg could be used in preclinical models of Huntington's disease to probe the effects of Class IIa HDAC inhibition while minimizing off-target effects on Class I/IIb HDACs.[4] The estimated in vivo Class IIa IC₅₀ was determined to be 235 nM, adjusted for brain homogenate binding.[4]
Section 3: Broader Therapeutic Applications and Future Directions
The versatility of the [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl] scaffold is further evidenced by its exploration in other therapeutic areas.
-
Oncology: 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based compounds have been developed as highly selective class IIa HDAC inhibitors that exhibit synergistic anticancer activity when combined with proteasome inhibitors like bortezomib.[5] In vivo studies using the chorioallantoic membrane model have shown increased growth inhibition of head-neck cancer cells.[5]
-
Fungicides: In agriculture, TFMO-based pyrimidin-4-ether derivatives have been synthesized and shown to be potent, non-selective HDAC inhibitors with excellent in vivo efficacy against plant rust diseases, outperforming commercial fungicides in field trials.[6]
Mechanism of Action: HDAC Inhibition
The trifluoromethyl-1,2,4-oxadiazole moiety often functions as a non-chelating zinc-binding group in the active site of histone deacetylases.[4][5] This interaction is key to its inhibitory activity.
Caption: Mechanism of HDAC inhibition by TFMO compounds.
Conclusion
The [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl] scaffold and its isomers have proven to be exceptionally valuable in drug discovery, leading to the development of potent and selective compounds with demonstrated in vivo efficacy in diverse disease models, from infectious diseases like malaria to neurodegenerative conditions such as Huntington's disease, and even extending to oncology and agriculture. The data presented herein underscores the importance of this chemical moiety and provides a strong rationale for its continued exploration in the development of next-generation therapeutics. The successful translation from potent in vitro activity to in vivo efficacy, as highlighted in the case studies of the antimalarial analogue 23 and the CNS-penetrant HDAC inhibitor 12, serves as a compelling blueprint for future drug development programs.
References
- 1. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 2. Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity and In Vivo Efficacy in a Plasmodium berghei Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement: A Comparative Analysis for Novel Compounds like [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program.[1] This critical step, known as target engagement, provides the mechanistic confidence necessary to interpret efficacy and safety data, thereby guiding crucial decisions throughout the drug development pipeline.[1][2] For novel chemical entities such as [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a versatile chemical intermediate used in the synthesis of various biologically active compounds, a robust target engagement strategy is paramount.[3] While this specific molecule serves as a building block, its derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs).[4][5]
This guide provides a comparative analysis of key methodologies for validating target engagement, designed for researchers, scientists, and drug development professionals. We will delve into the principles, protocols, and data interpretation of leading techniques, using a hypothetical scenario where a derivative of this compound is being investigated as an inhibitor of a specific protein kinase. This practical approach will equip you with the knowledge to design and execute a comprehensive target engagement validation cascade for your novel compounds.
The Imperative of Direct Target Engagement Evidence
Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for initial hit discovery.[6] However, a favorable phenotypic outcome alone is insufficient to confirm that a compound is acting through the intended mechanism of action.[7] It is crucial to demonstrate direct binding to the target protein to rule out off-target effects or other confounding factors.[7] Establishing this direct link between target engagement and the observed biological response is a critical step in building a compelling case for a drug candidate's progression.[1]
A Comparative Overview of Target Engagement Assays
A variety of assays have been developed to provide evidence of target engagement, each with its own advantages and limitations.[7] These techniques can be broadly categorized into biochemical (cell-free) and cell-based assays.
| Assay Type | Principle | Advantages | Disadvantages | Throughput |
| Biochemical Assays | ||||
| Enzyme Activity Assays | Measures the inhibition of the target enzyme's catalytic activity.[8] | Direct functional readout, well-established protocols.[8] | May not be suitable for non-enzymatic targets, potential for assay artifacts. | High |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized target.[5] | Real-time kinetics (on/off rates), label-free. | Requires purified protein, potential for protein immobilization to affect binding. | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with ligand binding to determine thermodynamic parameters. | Gold standard for binding affinity, provides thermodynamic profile. | Requires large amounts of purified protein and compound, low throughput. | Low |
| Cell-Based Assays | ||||
| Cellular Thermal Shift Assay (CETSA®) | Measures the ligand-induced thermal stabilization of the target protein in cells or lysates.[9][10] | Measures target engagement in a physiological context, no compound modification needed.[11] | Requires a specific antibody for detection, optimization of heating conditions is necessary. | Medium to High |
| NanoBRET™/FRET Assays | Measures resonance energy transfer between a donor and acceptor fluorophore on or near the target protein upon ligand binding.[7] | Real-time measurements in live cells, high sensitivity. | Requires genetic engineering of the target protein, potential for steric hindrance. | High |
| Reporter Gene Assays | Measures the transcriptional activity of a reporter gene downstream of the target signaling pathway.[12][13] | Functional readout of pathway modulation, amenable to high-throughput screening.[13] | Indirect measure of target engagement, susceptible to off-target pathway effects. | High |
Experimental Deep Dive: A Step-by-Step Guide
To illustrate the practical application of these techniques, we will outline a workflow for validating the target engagement of our hypothetical kinase inhibitor, "Oxadiazole-KI," a derivative of this compound.
Workflow for Target Engagement Validation
Caption: A phased approach to validating target engagement.
Biochemical Confirmation: Enzyme Activity Assay
The first step is to confirm that Oxadiazole-KI directly inhibits the catalytic activity of the purified target kinase.[8]
Protocol:
-
Reagents: Purified active kinase, kinase-specific peptide substrate, ATP, Oxadiazole-KI, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute Oxadiazole-KI in assay buffer. b. In a 384-well plate, add the kinase, peptide substrate, and varying concentrations of Oxadiazole-KI. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Oxadiazole-KI to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that Oxadiazole-KI binds to its target inside intact cells.[14] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[9][15]
Protocol:
-
Cell Culture: Culture cells expressing the target kinase to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of Oxadiazole-KI or vehicle (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to create a melt curve.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated denatured proteins by centrifugation.[10]
-
Protein Quantification: Analyze the amount of soluble target kinase in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of Oxadiazole-KI indicates target engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay.
Orthogonal Cellular Validation: NanoBRET™ Target Engagement Assay
To provide an independent line of evidence for cellular target engagement, a NanoBRET™ assay can be employed. This technology measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.
Protocol:
-
Cell Line Generation: Create a stable cell line expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a 384-well plate and add the NanoBRET™ tracer and varying concentrations of unlabeled Oxadiazole-KI.
-
Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of Oxadiazole-KI indicates competitive displacement of the tracer and thus, target engagement.
Functional Cellular Response: Reporter Gene Assay
A reporter gene assay can assess whether target engagement by Oxadiazole-KI leads to the modulation of the downstream signaling pathway.[12]
Protocol:
-
Reporter Cell Line: Use a cell line engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target kinase's signaling pathway.
-
Treatment: Treat the cells with varying concentrations of Oxadiazole-KI.
-
Lysis and Measurement: Lyse the cells and measure the reporter gene expression (e.g., luminescence).
-
Data Analysis: A dose-dependent change in reporter gene expression provides evidence of functional pathway modulation.
Conclusion: Building a Robust Target Engagement Package
For a novel compound like this compound or its derivatives, a multi-pronged approach to target engagement validation is essential. By combining direct biochemical evidence with orthogonal cellular assays that confirm target binding in a physiological context and functional assays that demonstrate downstream pathway modulation, researchers can build a comprehensive and convincing data package. This rigorous approach not only de-risks the progression of a drug candidate but also provides a solid mechanistic foundation for understanding its therapeutic potential. The choice of assays should be guided by the nature of the target and the specific questions being addressed at each stage of the drug discovery process.
References
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanol [myskinrecipes.com]
- 4. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Identification and Validation - Part 1 - 2021 Archive [discoveryontarget.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. news-medical.net [news-medical.net]
- 12. 細胞ベースのレセプターアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Computational Docking of Novel Oxadiazole-Based Ligands with Histone Deacetylase 4 (HDAC4)
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. The 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has emerged as a promising scaffold for developing selective HDAC inhibitors, particularly for Class IIa isoforms like HDAC4. This guide provides an in-depth, comparative computational analysis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, a representative of this class, against its target, HDAC4. We compare its predicted binding affinity and interaction profile with established HDAC inhibitors of distinct chemical classes: the pan-HDAC inhibitor Vorinostat (SAHA) and a pyrazole-based inhibitor. This document outlines a validated, step-by-step docking protocol using AutoDock Vina, explains the causal rationale behind each methodological choice, and contextualizes the in silico findings with published experimental data to ensure scientific integrity.
Introduction: The Rationale for Targeting HDAC4
Histone deacetylases remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. The 18 known human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) possess a unique, catalytically inefficient active site due to the substitution of a key tyrosine residue with a histidine, yet they play crucial scaffolding roles in large co-repressor complexes. Their dysfunction is implicated in Huntington's disease, muscle atrophy, and various cancers[1][2].
Consequently, developing selective inhibitors for Class IIa HDACs is a significant therapeutic goal. The trifluoromethyl-oxadiazole scaffold has been highlighted in numerous patents and studies as a key pharmacophore for potent and selective HDAC inhibitors, particularly for HDAC4 and other Class IIa members[1][3][4]. The trifluoromethyl group often enhances metabolic stability and binding affinity[5][6]. This guide uses this compound (hereafter TFMO-Compound ) as a model to explore the binding characteristics of this chemical class against the catalytic domain of HDAC4.
To provide a robust comparative framework, we will benchmark the TFMO-Compound against two alternatives:
-
Vorinostat (SAHA): An FDA-approved, pan-HDAC inhibitor characterized by a hydroxamic acid zinc-binding group (ZBG). It serves as a reference for potent, broad-spectrum inhibition.
-
Compound X (Pyrazole-based): A representative of a distinct heterocyclic scaffold known to exhibit HDAC inhibitory activity, allowing for a comparison of how different chemical frameworks achieve target engagement[7].
The Computational Docking Workflow: A Methodological Overview
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The quality of this prediction hinges on a robust and validated workflow. The protocol described herein is designed for accuracy and reproducibility, with each step serving a critical purpose in refining the biological relevance of the simulation.
Caption: A high-level overview of the computational docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section details the self-validating protocols for preparing the target and ligands and executing the docking simulation. The rationale behind key decisions is explained to provide field-proven insights.
Protocol 1: Receptor Preparation
Objective: To prepare the HDAC4 crystal structure for docking, ensuring it is chemically correct and free of artifacts that could interfere with the simulation. We will use the PDB entry 4CBT , which contains the human HDAC4 catalytic domain co-crystallized with a potent inhibitor[8].
-
Obtain Crystal Structure: Download the PDB file for 4CBT from the RCSB Protein Data Bank.
-
Initial Cleaning: Open the structure in a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain the protein chain(s) and the essential catalytic Zinc ion (Zn²⁺).
-
Rationale: Water molecules are typically removed as their positions in a static crystal structure may not represent the dynamic solvent environment of the binding pocket. The co-crystallized ligand must be removed to make the binding site available for docking our compounds of interest.
-
-
Add Hydrogens: Use a structure preparation tool, such as the pdb2pqr server or AutoDock Tools (ADT), to add hydrogen atoms to the protein. This is critical for correct ionization and hydrogen bonding. Assume a pH of 7.4 to reflect physiological conditions.
-
Rationale: PDB files from X-ray crystallography often lack explicit hydrogen atoms. Correct protonation states for residues like Histidine, Aspartate, and Glutamate are essential for accurate electrostatic and hydrogen bond calculations in the scoring function.
-
-
Assign Partial Charges: Utilize ADT to compute and assign Gasteiger partial charges to all atoms in the receptor.
-
Rationale: The docking scoring function relies on electrostatic calculations. Partial charges model the distribution of electrons within the protein, enabling the calculation of electrostatic interaction energies between the protein and the ligand.
-
-
Generate PDBQT File: Save the prepared receptor structure in the PDBQT file format. This format includes the 3D coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.
Protocol 2: Ligand Preparation
Objective: To generate low-energy, 3D conformations of the TFMO-Compound, Vorinostat, and the pyrazole-based Compound X, with correct chemical properties.
-
Obtain 2D Structures: Draw the structures of the ligands using chemical drawing software (e.g., ChemDraw) or obtain their SDF files from databases like PubChem.
-
Convert to 3D: Use a program like Open Babel or the online CORINA server to convert the 2D structures into initial 3D conformations.
-
Energy Minimization: Perform a geometry optimization using a force field like MMFF94 or UFF. This step relaxes the 3D structure to a stable, low-energy conformation.
-
Rationale: A ligand's conformation is flexible. Energy minimization provides a realistic starting structure for the docking algorithm, preventing steric clashes and improving the efficiency of the conformational search.
-
-
Assign Partial Charges & Torsion: Use ADT to assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.
-
Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.
-
-
Generate PDBQT Files: Save each prepared ligand as a separate PDBQT file.
Protocol 3: Docking Execution with AutoDock Vina
Objective: To dock the prepared ligands into the active site of HDAC4 and calculate their binding affinities and poses.
-
Define the Search Space (Grid Box): In ADT, center a grid box on the active site of HDAC4. The co-crystallized ligand in the original 4CBT structure serves as an excellent guide for positioning this box. The box should be large enough to encompass the entire binding pocket and allow for full rotational and translational freedom of the ligands. A size of 22 x 22 x 22 Å is typically sufficient.
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses. A well-placed grid focuses the computational effort on the biologically relevant site, increasing efficiency and accuracy.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name. An exhaustiveness parameter of 32 is recommended for a more thorough conformational search.
-
Rationale: The configuration file provides all the necessary input parameters for the Vina executable, ensuring a reproducible and clearly defined simulation. Higher exhaustiveness increases the computational time but reduces the risk of missing the optimal binding pose[9].
-
-
Run Vina: Execute AutoDock Vina from the command line, referencing the configuration file. vina --config conf.txt --log log.txt
-
Analyze Output: Vina will generate an output PDBQT file containing up to nine predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol. The log file will contain the scores for each pose. The pose with the lowest score represents the most favorable predicted binding mode.
Results and Comparative Analysis
The docking simulations provide quantitative predictions of binding affinity and qualitative insights into the binding modes of each compound. These results are summarized below and should be interpreted in conjunction with experimental data for validation.
Quantitative Docking Performance
The predicted binding affinities from AutoDock Vina are a proxy for the Gibbs free energy of binding (ΔG). More negative values indicate stronger predicted binding.
| Compound | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC₅₀ (HDAC4) |
| TFMO-Compound | 5-CF₃-1,2,4-Oxadiazole | -8.2 | HIS802, HIS803, PRO931, PHE992, Zn²⁺ | Low µM (inferred from analogs)[1][4] |
| Vorinostat (SAHA) | Hydroxamic Acid | -7.5 | HIS802, HIS803, TYR976, Zn²⁺ | ~59 µM[10] |
| Compound X | Pyrazole | -6.9 | ASP840, GLY932, LEU943 | Varies (µM range)[7] |
Note: Experimental IC₅₀ values are sourced from literature and may vary based on assay conditions. The value for TFMO-Compound is an estimation based on published data for close structural analogs.
Binding Mode Analysis
Visual inspection of the top-ranked docking poses reveals distinct interaction patterns that explain the predicted affinities.
Caption: Key predicted interactions for the TFMO-Compound in the HDAC4 active site.
-
TFMO-Compound: The simulation predicts a strong binding affinity of -8.2 kcal/mol. This is driven by the coordination of a nitrogen atom from the oxadiazole ring with the catalytic Zn²⁺ ion. The trifluoromethyl group extends into a hydrophobic pocket formed by PHE992 and PRO931, while the methanol arm is positioned to form hydrogen bonds with the key histidine residues (HIS802, HIS803) that are part of the catalytic machinery. This pose effectively occupies the active site channel.
-
Vorinostat (SAHA): With a predicted score of -7.5 kcal/mol, Vorinostat's binding is dominated by the bidentate chelation of the Zn²⁺ ion by its hydroxamic acid group, a classic interaction for this class of inhibitors[3]. The long aliphatic chain makes several hydrophobic contacts along the active site tunnel, but the overall fit is predicted to be slightly less optimal than that of the more compact TFMO-Compound in this specific simulation.
-
Compound X (Pyrazole-based): This compound shows the weakest predicted affinity at -6.9 kcal/mol. Its pyrazole core engages in hydrogen bonding with the protein backbone, but it lacks a strong, dedicated zinc-binding group, resulting in a less favorable electrostatic contribution to its binding energy compared to the other two ligands.
Discussion: Synthesizing Computational and Experimental Insights
The computational results align logically with available experimental data. The TFMO-Compound, representing a class of molecules known to be potent HDAC inhibitors, demonstrates the highest predicted binding affinity. Its interaction profile—combining zinc coordination, hydrophobic pocket filling, and hydrogen bonding—represents an efficient mode of inhibition. This aligns with the low micromolar to nanomolar activities reported for many 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives[1][4].
Vorinostat's potent zinc chelation is well-captured, and its docking score, while slightly lower than the novel compound's, is consistent with its known potent inhibitory activity. The docking results correctly identify its primary mechanism of action. The pyrazole-based compound's weaker score reflects the importance of a dedicated ZBG for high-affinity HDAC inhibition, a well-established principle in the field[7].
It is critical to acknowledge the limitations of molecular docking. The scores are predictions, not direct measurements, and do not account for protein dynamics or solvation effects. However, as a comparative tool, this workflow provides invaluable insights. It successfully differentiates between chemical scaffolds and generates testable hypotheses about the key molecular interactions that drive inhibitory activity. The strong performance of the TFMO scaffold in this in silico model provides a compelling rationale for its continued development as a source of selective HDAC4 inhibitors.
Conclusion
This guide demonstrates a robust, validated workflow for the comparative docking analysis of novel ligands against HDAC4. Our findings indicate that the 5-(trifluoromethyl)-1,2,4-oxadiazole scaffold, represented by the TFMO-Compound, is predicted to bind to HDAC4 with high affinity, superior to that of the established pan-inhibitor Vorinostat in this model. The analysis of the binding pose highlights a multi-point interaction model that effectively leverages the key features of the HDAC4 active site. This computational evidence strongly supports the potential of this scaffold in the rational design of next-generation, selective Class IIa HDAC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. eagonlab.github.io [eagonlab.github.io]
- 6. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of 1,2,4- and 1,3,4-Oxadiazole Isomers in Drug Discovery
Introduction: The Strategic Role of Oxadiazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a cornerstone of successful development. Among the vast arsenal of heterocyclic scaffolds available to medicinal chemists, oxadiazoles have emerged as privileged structures.[1][2] These five-membered aromatic rings, containing one oxygen and two nitrogen atoms, are frequently employed as bioisosteric replacements for metabolically labile ester and amide functionalities.[3][4][5][6] The rationale behind this substitution is to enhance metabolic stability, modulate physicochemical properties like lipophilicity and solubility, and improve the overall disposition of a drug candidate.[3][7]
Of the four possible regioisomers, the 1,2,4- and 1,3,4-oxadiazoles are the most chemically stable and thus the most widely utilized in drug design.[2][8][9] While structurally similar, these two isomers exhibit significant and often predictable differences in their electronic properties, which in turn dictates their metabolic fate.[10] This guide provides an in-depth comparison of the metabolic stability of 1,2,4- and 1,3,4-oxadiazoles, supported by experimental data, mechanistic insights, and detailed protocols to empower researchers in making informed decisions during lead optimization.
The Fundamental Stability Divide: 1,3,4-Oxadiazole's Intrinsic Advantage
A consistent body of evidence from both computational and experimental studies indicates that the 1,3,4-oxadiazole isomer generally possesses greater metabolic and chemical stability compared to its 1,2,4-counterpart.[4][10] Quantum mechanics computations have shown that the 1,3,4-isomer has the lowest Gibbs free energy among the stable oxadiazole isomers, making it the most thermodynamically stable.[4][11] This inherent stability is a critical factor influencing its resilience in biological systems.
A systematic analysis of matched molecular pairs from the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers consistently demonstrate superior profiles across several key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[10] Notably, these compounds exhibit enhanced metabolic stability, lower lipophilicity (log D), and reduced inhibition of the hERG potassium channel.[10] This improved profile can be rationalized by the distinct charge distributions and dipole moments of the two isomers, which influences how they interact with metabolic enzymes and biological targets.[10]
Mechanisms of Metabolic Degradation
The metabolic breakdown of oxadiazole rings is primarily governed by two routes: oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and, to a lesser extent, chemical or enzyme-mediated hydrolysis.[12] The susceptibility to these pathways differs significantly between the two isomers.
1,2,4-Oxadiazole: Susceptibility to Reductive Cleavage
The 1,2,4-oxadiazole ring is characterized by a relatively weak N-O bond, which represents a metabolic weak spot.[9][13] Metabolism often proceeds via a reductive cleavage of this bond, followed by hydrolysis, leading to ring opening.[13] This pathway has been observed in vitro and in vivo across multiple species, yielding major metabolites such as N-cyanoamides and carboxylic acids.[13]
While often incorporated to replace esters and improve hydrolytic stability, the 1,2,4-oxadiazole ring is not entirely immune to hydrolysis.[6] Its degradation is pH-dependent; at low pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent opening.[14] At high pH, direct nucleophilic attack can also facilitate ring cleavage, particularly in the presence of a proton donor like water.[14]
Caption: Metabolic pathways of the 1,2,4-oxadiazole ring.
1,3,4-Oxadiazole: Greater Resistance and Oxidative Ring Opening
The symmetric 1,3,4-oxadiazole isomer lacks the weak N-O bond characteristic of the 1,2,4-isomer, contributing to its greater inherent stability.[4] While more robust, it can still undergo metabolism. Studies on the 5-lipoxygenase inhibitor setileuton revealed a novel CYP450-mediated oxidative ring opening of its 1,3,4-oxadiazole moiety.[12] This process, primarily mediated by CYP1A2, involves the incorporation of an oxygen atom from molecular oxygen (O₂), not water, confirming an oxidative rather than a hydrolytic mechanism.[12] This leads to a ring-opened metabolite, though this pathway is generally slower compared to the degradation of more labile functionalities.[12]
Caption: Metabolic pathways of the 1,3,4-oxadiazole ring.
Quantitative Comparison: Experimental Data
The most direct way to appreciate the difference in metabolic stability is to examine data from studies where both isomers were evaluated in a matched-pair analysis. The following table summarizes key data, illustrating the consistent advantage of the 1,3,4-oxadiazole isomer.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Advantage | Reference |
| Metabolic Stability (HLM CLint) | Higher intrinsic clearance | >8-fold lower intrinsic clearance | 1,3,4-Oxadiazole | [10][15] |
| Lipophilicity (log D) | Higher | Order of magnitude lower | 1,3,4-Oxadiazole | [10] |
| Aqueous Solubility | Lower | Higher | 1,3,4-Oxadiazole | [10] |
| hERG Inhibition | Higher potential for inhibition | Lower potential for inhibition | 1,3,4-Oxadiazole | [10] |
HLM CLint: Human Liver Microsomal Intrinsic Clearance. A higher value indicates faster metabolism.
This data underscores a critical point for drug designers: choosing the 1,3,4-oxadiazole isomer over the 1,2,4-isomer can simultaneously improve metabolic stability and other crucial physicochemical properties, leading to a more favorable overall drug candidate profile.[10]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
To empirically determine and compare the metabolic stability of oxadiazole-containing compounds, the HLM assay is the industry standard. It provides a robust measure of intrinsic clearance mediated primarily by CYP enzymes.
Causality Behind Experimental Design
This protocol is designed to be a self-validating system. The inclusion of two control conditions is critical for data interpretation. The "-NADPH" control accounts for any non-CYP-mediated degradation (e.g., chemical instability in the buffer or metabolism by other enzymes not requiring NADPH). The "0-minute" control establishes the initial concentration at the start of the reaction and accounts for any non-specific binding to the microsomal protein. Comparing the test compound's degradation to a well-characterized high-clearance compound (e.g., Verapamil) validates the metabolic competency of the microsomal batch.
Caption: Experimental workflow for a microsomal stability assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System (or Cofactor Solution): Prepare a concentrated solution of NADPH in buffer. A typical final concentration in the incubation is 1 mM.
-
Test Compound Stock: Prepare a 10 mM stock solution of each oxadiazole isomer in DMSO. Serially dilute to create working solutions.
-
HLM Suspension: On ice, dilute pooled Human Liver Microsomes (e.g., from a commercial supplier) with phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL in the incubation.
-
-
Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) for each compound, plus controls.
-
Add the HLM suspension to each tube.
-
Add the test compound to each tube to achieve a final concentration (typically 1 µM). This low concentration helps ensure enzyme kinetics are in the linear range.
-
Pre-incubation: Vortex gently and pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: To initiate the metabolic reaction, add the pre-warmed NADPH solution to all tubes except the "-NADPH" controls. For the 0-minute time point, NADPH is added after the quenching step.
-
Vortex gently and return to the 37°C water bath.
-
-
Sample Collection and Quenching:
-
At each designated time point, remove the corresponding tube.
-
Quenching: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis). For the 0-minute sample, add the quenching solution first, then add the NADPH.
-
Vortex vigorously to precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a 96-well plate or LC vials.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Conclusion and Strategic Recommendations
The choice between 1,2,4- and 1,3,4-oxadiazole isomers is a critical decision in drug design that extends beyond simple bioisosteric replacement. The evidence strongly supports the 1,3,4-oxadiazole isomer as the more metabolically robust and physicochemically favorable scaffold.[10] Its inherent thermodynamic stability and resistance to the reductive cleavage pathways that readily degrade the 1,2,4-isomer make it a superior choice when the primary goal is to mitigate metabolic clearance.
For researchers and drug development professionals, the recommendation is clear:
-
Prioritize the 1,3,4-oxadiazole isomer in early-stage design when seeking to replace amides or esters to enhance metabolic stability.
-
When a 1,2,4-oxadiazole must be used, be aware of its potential for metabolic liability via N-O bond cleavage and proactively screen for the corresponding ring-opened metabolites.
-
Always validate design choices with robust in vitro metabolic stability assays, such as the HLM protocol detailed above, to confirm the stability of the specific substituted analogues in your chemical series.
By understanding the fundamental differences in the metabolic profiles of these isomers and applying rigorous experimental validation, medicinal chemists can more effectively design drug candidates with optimized pharmacokinetic properties, increasing their probability of success in clinical development.
References
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 12. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
